2-(Benzo[d]thiazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYQTSFMDZTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406917 | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-45-4 | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Benzothiazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetic Acid from 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid, a valuable intermediate in the development of pharmacologically active compounds. The synthesis commences from the readily available starting material, 2-mercaptobenzothiazole (2-MBT). This guide details the primary synthetic methodologies, provides comprehensive experimental protocols, and presents key reaction data for comparative analysis.
The core of this synthesis involves the S-alkylation of the thiol group in 2-mercaptobenzothiazole. The literature presents two primary, effective routes to achieve this transformation: a direct one-step synthesis and a two-step procedure involving an ester intermediate. Both methods are detailed herein.
Synthetic Pathways
The conversion of 2-mercaptobenzothiazole to 2-(benzo[d]thiazol-2-ylthio)acetic acid is a straightforward nucleophilic substitution reaction. The sulfur atom of the thiol group in 2-MBT acts as a nucleophile, attacking the electrophilic carbon of an α-haloacetic acid or its ester derivative.
Method A: Direct One-Step Synthesis
This method involves the direct reaction of 2-mercaptobenzothiazole with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, typically potassium hydroxide, deprotonates the thiol group, forming a more potent thiolate nucleophile, which then displaces the halide ion to form the final product in a single step.
Method B: Two-Step Synthesis via Ester Intermediate
Alternatively, a two-step approach can be employed. The first step involves reacting 2-mercaptobenzothiazole with an α-haloacetate ester, like ethyl chloroacetate, in the presence of a base to form the intermediate, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. This stable intermediate can then be hydrolyzed under basic or acidic conditions to yield the desired carboxylic acid. This method is particularly useful for the synthesis of various ester or amide derivatives before proceeding to the final acid.
Figure 1: Reaction scheme for the synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis. Standard laboratory safety protocols should be followed at all times.
Protocol for Method A: One-Step Synthesis
This protocol is based on the direct alkylation of 2-mercaptobenzothiazole with an α-haloacetic acid.
Reagents and Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Chloroacetic acid or Bromoacetic acid (1.0-2.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (or 70% Ethanolic solution)
-
Hydrochloric Acid (HCl), 6N or concentrated
-
Water
-
Standard glassware for reflux and filtration
Procedure:
-
Prepare a solution of ethanolic potassium hydroxide by dissolving KOH (approx. 2 eq) in ethanol (e.g., 1g of KOH in 50 mL of 70% ethanol).
-
To this solution, add 2-mercaptobenzothiazole (1.0 eq, e.g., 1.7 g, 0.01 mol) and chloroacetic acid (1.0 eq, e.g., 0.8 g, 0.01 mol). Alternatively, bromoacetic acid (2.0 eq) can be added dropwise to a solution of 2-mercaptobenzothiazole in ethanol, followed by the addition of 2M KOH.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, allow the mixture to cool. If ethanol was the solvent, it can be evaporated.
-
Dissolve the resulting residue in water and acidify the solution with hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified 2-(benzo[d]thiazol-2-ylthio)acetic acid.
Protocol for Method B: Two-Step Synthesis
This protocol details the formation of the ester intermediate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Reagents and Materials:
-
2-Mercaptobenzothiazole (1.0 eq)
-
Ethyl chloroacetate (1.0-1.1 eq)
-
Base: Triethylamine (TEA) or anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF) or dry Acetone
-
Standard glassware for heating/reflux
Procedure (using TEA in DMF):
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (e.g., 5.25 mL) in DMF (e.g., 45 mL).
-
Add triethylamine (e.g., 6 mL) and stir the mixture for 20 minutes at room temperature.
-
Add ethyl chloroacetate (e.g., 4.5 mL) dropwise to the mixture and continue stirring for 30 minutes.
-
Heat the reaction mixture to 60-65 °C and maintain for 14 hours.
-
After cooling, pour the reaction mixture over crushed ice.
-
Add sodium bicarbonate solution to neutralize any excess acid.
-
Extract the product using a separating funnel to isolate the crude ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, which often presents as an oil.
Step 2: Hydrolysis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Procedure (General):
-
Dissolve the crude ester intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester has been completely consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize to yield the pure acid.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the synthesis of 2-(benzo[d]thiazol-2-ylthio)acetic acid and its ethyl ester intermediate.
| Method | Product | Starting Materials | Base / Catalyst | Solvent | Conditions | Yield | Reference |
| A | Acetic Acid | 2-MBT, Chloroacetic Acid | KOH | 70% Ethanol | Reflux, 3h | 78% | |
| A | Acetic Acid | 2-MBT, Bromoacetic Acid | KOH | Ethanol | 20°C, 3h | 89% | |
| B (Step 1) | Ethyl Ester | 2-MBT, Ethyl Chloroacetate | Triethylamine | DMF | 60-65°C, 14h | 87% | |
| B (Step 1) | Ethyl Ester | 2-MBT, Ethyl Chloroacetate | K₂CO₃ | Dry Acetone | Reflux, 3h | N/A |
Visualized Experimental Workflow
The diagram below illustrates a generalized workflow for the synthesis, workup, and purification of the target compound.
Figure 2: Generalized laboratory workflow for synthesis and purification.
Biological Significance
While specific signaling pathways for 2-(benzo[d]thiazol-2-ylthio)acetic acid are not extensively documented, the benzothiazole scaffold is a well-known "privileged substructure" in medicinal chemistry. Derivatives of 2-mercaptobenzothiazole have been reported to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This makes its derivatives, including the title compound, attractive targets for further functionalization and screening in drug discovery programs. The carboxylic acid moiety provides a convenient handle for creating amide libraries or other modifications to explore structure-activity relationships.
An In-depth Technical Guide on 2-(Benzo[d]thiazol-2-yl)acetic acid: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 2-(Benzo[d]thiazol-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthetic pathways, presenting it in a structured format for easy reference by researchers and professionals in drug development.
Chemical Properties
This compound, with the CAS number 29182-45-4, possesses a molecular formula of C₉H₇NO₂S and a molecular weight of 193.22 g/mol .[1][2] While experimental data for some of its properties are not extensively reported in the literature, the following table summarizes the available information.
| Property | Value | Source |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)acetic acid | N/A |
| CAS Number | 29182-45-4 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1][2] |
| Molecular Weight | 193.222 g/mol | [1] |
| Boiling Point | 380.9 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 184.1 ± 23.2 °C | [2] |
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the target compound are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.
Spectroscopic Data (Predicted and Inferred)
| Technique | Expected Peaks and Interpretation |
| ¹H NMR | Expected signals would include aromatic protons from the benzothiazole ring system, likely in the range of 7.0-8.5 ppm. A singlet corresponding to the methylene (-CH₂) protons of the acetic acid moiety is also anticipated, typically appearing between 3.5 and 4.5 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | The spectrum is expected to show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. Aromatic carbons would resonate in the 110-155 ppm region. The methylene carbon should appear in the aliphatic region, likely between 30 and 50 ppm. |
| IR Spectroscopy | Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid is expected around 1700-1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzothiazole ring would also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.22 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and other characteristic fragments of the benzothiazole ring. |
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 2-aminothiophenol. The first step is the synthesis of the corresponding ethyl ester, followed by its hydrolysis.
Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate
A reported method for the synthesis of the ethyl ester involves the reaction of 2-aminothiophenol with ethyl cyanoacetate.
Figure 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
Experimental Procedure (adapted from literature for the ester): A mixture of 2-aminothiophenol and ethyl cyanoacetate is heated, which leads to a cyclization reaction to form the benzothiazole ring and the desired ethyl ester. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the product can be isolated and purified using standard techniques such as column chromatography.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis.
Figure 2: Hydrolysis of Ethyl Ester to Carboxylic Acid.
General Experimental Protocol (Proposed): Ethyl 2-(benzo[d]thiazol-2-yl)acetate is dissolved in a suitable solvent mixture, such as ethanol and water. An excess of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of the crude this compound. The solid product can then be collected by filtration, washed, and purified by recrystallization.
Logical Relationships in Structure and Synthesis
The synthesis of this compound is logically dependent on the formation of the benzothiazole core and the subsequent modification of the side chain. The overall workflow can be visualized as a sequence of key transformations.
Figure 3: Logical Workflow for Synthesis and Characterization.
This guide serves as a foundational resource for researchers working with this compound. Further experimental work is necessary to fully characterize this compound and explore its potential applications.
References
Spectroscopic Deep Dive: Unraveling the Structure of 2-(Benzo[d]thiazol-2-yl)acetic Acid through NMR and FTIR Analysis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth spectroscopic analysis of 2-(Benzo[d]thiazol-2-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging the power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this guide offers a detailed examination of the molecule's structural features. Due to the limited availability of direct spectroscopic data for this compound, this report utilizes and clearly denotes data for the closely related analogue, 2-(Benzo[d]thiazol-2-ylthio)acetic acid , for illustrative and comparative purposes. This guide presents detailed experimental protocols, quantitative data summaries, and visual representations of the molecular structure and analytical workflow to support research and development efforts.
Introduction
This compound and its derivatives are a class of compounds that have garnered considerable attention for their diverse biological activities. The benzothiazole moiety is a key pharmacophore found in a variety of therapeutic agents. Accurate structural elucidation is paramount for understanding the structure-activity relationships and for the development of new chemical entities. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy to characterize the title compound.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer, or an equivalent instrument, equipped with a 5 mm broadband probe is utilized for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Spectral Width: A spectral width of 16 ppm is typically sufficient.
-
Number of Scans: 16 to 64 scans are averaged to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Temperature: The experiment is conducted at room temperature (298 K).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum.
-
Spectral Width: A spectral width of 200-220 ppm is used to cover the entire range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (1024 to 4096) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer, or an equivalent instrument, equipped with a universal attenuated total reflectance (uATR) accessory is used.
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. The pressure arm is engaged to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Spectral Range: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is used.
-
Number of Scans: 16 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The spectrum is baseline corrected and the peak positions are identified.
Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for the analogue 2-(Benzo[d]thiazol-2-ylthio)acetic acid .
¹H NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| 8.02 | Doublet | 1H | Aromatic H |
| 7.86 | Doublet | 1H | Aromatic H |
| 7.47 | Triplet | 1H | Aromatic H |
| 7.38 | Triplet | 1H | Aromatic H |
| 4.27 | Singlet | 2H | -S-CH₂- |
Table 1: ¹H NMR chemical shifts and assignments for 2-(Benzo[d]thiazol-2-ylthio)acetic acid.[1]
FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435 | Broad | O-H stretch (Carboxylic Acid) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1573 | Medium | C=N stretch (Thiazole ring) |
| 694 | Medium | C-S stretch |
Table 2: Characteristic FTIR absorption bands for 2-(Benzo[d]thiazol-2-ylthio)acetic acid.[2]
Mandatory Visualizations
Chemical Structure and Key Spectroscopic Correlations
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and their expected spectroscopic signatures.
Caption: Structure of this compound and its key NMR and FTIR correlations.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the logical flow of the experimental process, from sample preparation to data analysis and structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound using NMR and FTIR techniques. While direct spectral data for the target compound remains elusive in the public domain, the analysis of its close analogue, 2-(Benzo[d]thiazol-2-ylthio)acetic acid, offers valuable insights into the expected spectroscopic features. The detailed experimental protocols and data tables serve as a practical resource for researchers in the field. The provided visualizations of the molecular structure and analytical workflow aim to enhance the understanding of the spectroscopic characterization process. Further studies are encouraged to obtain and publish a complete and verified dataset for this compound to aid in the advancement of research in this area.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-(Benzo[d]thiazol-2-ylthio)acetic Acid
Preliminary Note: Extensive crystallographic database searches did not yield specific results for the crystal structure of 2-(Benzo[d]thiazol-2-yl)acetic acid, which features a direct carbon-carbon bond between the benzothiazole ring and the acetic acid moiety. However, comprehensive data is available for the closely related analogue, 2-(Benzo[d]thiazol-2-ylthio)acetic acid (also known as 2-(Benzothiazol-2-ylsulfanyl)acetic acid), which contains a thioether linkage. This guide provides a detailed analysis of the latter compound.
Introduction
2-(Benzo[d]thiazol-2-ylthio)acetic acid (C₉H₇NO₂S₂) is a molecule of interest due to the prevalence of the benzothiazole scaffold in biologically active compounds.[1][2] Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document outlines the molecular geometry and crystal packing of this compound, supported by single-crystal X-ray diffraction data.
Crystal Structure and Molecular Geometry
The crystal structure of 2-(Benzo[d]thiazol-2-ylthio)acetic acid reveals a largely planar molecular conformation. The benzothiazole ring system, comprising the fused benzene and thiazole rings, is essentially coplanar, with a dihedral angle of just 0.36 (7)° between the two rings.[3][4]
In the solid state, molecules are organized into chains through intermolecular O—H⋯N hydrogen bonds.[3][4] These bonds form between the carboxylic acid group of one molecule and the nitrogen atom of the thiazole ring of an adjacent molecule. These chains are further assembled into a supramolecular layer structure, stabilized by S⋯S contacts between the sulfur atoms of the thiazole rings.[3][4]
Crystallographic Data
The crystal data provides the fundamental parameters of the unit cell and the conditions under which the data was collected.
| Parameter | Value | Citation |
| Formula | C₉H₇NO₂S₂ | [3] |
| Molecular Weight | 225.28 | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 6.0374 (5) | [3] |
| b (Å) | 19.2450 (17) | [3] |
| c (Å) | 8.1250 (7) | [3] |
| β (°) | 90.419 (1) | [3] |
| Volume (ų) | 944.02 (14) | [3] |
| Z | 4 | [3] |
| Temperature (K) | 296 | [3] |
| Radiation | Mo Kα | [3] |
| Wavelength (Å) | 0.71073 | |
| Absorption Coeff. (mm⁻¹) | 0.53 | [3] |
Data Collection and Refinement
Details of the X-ray diffraction data collection and the subsequent structure refinement are summarized below.
| Parameter | Value | Citation |
| Diffractometer | Bruker APEXII CCD | [3] |
| Reflections Collected | 4800 | [3] |
| Independent Reflections | 1695 | [3] |
| Rint | 0.021 | [3] |
| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.079 | [3] |
| Goodness-of-fit (S) | 1.04 | [3] |
| Parameters | 129 | [3] |
| Δρmax, Δρmin (e Å⁻³) | 0.25, -0.16 | [3] |
Experimental Protocols
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetic acid
The synthesis of the title compound is achieved through a nucleophilic substitution reaction.[3]
-
A solution of benzothiazole-2-thiol (167.2 mg, 1.00 mmol) and K₂CO₃ (207.0 mg, 1.50 mmol) is prepared in 15 ml of methanol.
-
This solution is added slowly to a solution of 2-chloroacetic acid (113.4 mg, 1.20 mmol) in 10 ml of methanol.
-
The resulting mixture is stirred and refluxed for 20 hours.
-
After reflux, the solution is filtered to remove any insoluble materials.
Crystallization
Single crystals suitable for X-ray diffraction were obtained using a slow diffusion method.[3]
-
The crude product is dissolved in a dilute methanol solution.
-
Diethyl ether is allowed to slowly diffuse into this solution over approximately one week.
-
Colorless crystals of 2-(Benzo[d]thiazol-2-ylthio)acetic acid form as the solubility of the compound decreases.
Structure Determination and Refinement
The crystal structure was solved using direct methods and refined with full-matrix least-squares on F².[3]
-
A suitable single crystal was mounted on the diffractometer.
-
X-ray diffraction data were collected at 296 K.
-
The structure was solved using direct methods (SHELXS97) and refined using SHELXL97.[3]
-
Non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in idealized positions and refined using a riding model.[3]
References
- 1. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: Discovery and Initial Characterization of Novel 2-(Benzo[d]thiazol-2-yl)acetic Acid Derivatives
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The benzothiazole scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1] This technical guide delves into the discovery and initial characterization of a promising new class of compounds: 2-(Benzo[d]thiazol-2-yl)acetic acid derivatives. These novel molecules have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a consolidated overview of their synthesis, biological evaluation, and mechanisms of action, intended to serve as a vital resource for researchers, scientists, and professionals engaged in the pursuit of innovative drug discovery and development.
Synthetic Pathways and Chemical Characterization
The synthesis of this compound and its derivatives typically commences from readily available starting materials such as 2-mercaptobenzothiazole or 2-aminobenzothiazole. A common and efficient route involves the nucleophilic substitution of 2-mercaptobenzothiazole with an appropriate haloacetic acid ester, followed by hydrolysis to yield the target acetic acid derivative.[2][3]
Further derivatization of the carboxylic acid moiety or modifications on the benzothiazole ring can be achieved through standard organic chemistry transformations, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[4]
Characterization of these newly synthesized compounds is rigorously performed using a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is employed to identify key functional groups, while proton and carbon-13 nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy are utilized to elucidate the precise molecular structure.[5] High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and molecular weight of the synthesized derivatives.[6]
Biological Activities and Therapeutic Potential
Initial characterization studies have revealed that this compound derivatives possess a broad spectrum of biological activities, highlighting their potential as versatile therapeutic agents.
Anticancer Activity
A significant focus of the initial characterization has been on the anticancer potential of these derivatives. Numerous studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[7] The table below summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-I | MCF-7 (Breast) | 234.575 | [8] |
| BZ-II | MCF-7 (Breast) | 267.401 | [8] |
| BZ-III | MCF-7 (Breast) | 77.811 | [8] |
| BZ-IV | MCF-7 (Breast) | 51.97 | [8] |
| Compound 5 | A549 (Lung) | 0.452 | [9] |
| Compound 4d | BxPC-3 (Pancreatic) | 3.99 | [10] |
| Compound 4m | AsPC-1 (Pancreatic) | 8.49 | [10] |
| Compound 39 | A431, A549, H1299 | Low micromolar | [11] |
Antibacterial Activity
The escalating threat of antimicrobial resistance has spurred the search for novel antibacterial agents. This compound derivatives have emerged as promising candidates, exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[7] The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2c | E. coli (DHFR inhibitor) | IC50 = 3.796 µM | [7] |
| Compound 4m | E. coli (DHFR inhibitor) | IC50 = 2.442 µM | [7] |
| Compound A07 | S. aureus | 15.6 | [4] |
| Compound A07 | E. coli | 7.81 | [4] |
| Compound A07 | K. pneumoniae | 3.91 | [4] |
| Compound 16c | S. aureus | MIC = 0.025 mM | [1] |
| Compound 2d | E. faecalis | 8 | [12] |
| Compound 2d | S. aureus | 8 | [12] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have been shown to possess potent anti-inflammatory properties. In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess this activity.[6][13]
| Compound ID | Assay | Activity | Reference |
| Compound G10 | Carrageenan-induced rat paw edema | 67.88% inhibition | [13] |
| Compound G9 | Carrageenan-induced rat paw edema | 54.79% inhibition | [13] |
| Compound Bt2 | Carrageenan-induced rat paw edema | Significant | [6] |
| Compound Bt7 | Carrageenan-induced rat paw edema | Significant | [6] |
| Compound 5c | Carrageenan-induced rat paw edema | Good activity | [14] |
| Compound 5d | Carrageenan-induced rat paw edema | Good activity | [14] |
| Compound 5m | Carrageenan-induced rat paw edema | Good activity | [14] |
Signaling Pathways and Mechanism of Action
To understand the molecular basis of their biological activities, researchers have begun to elucidate the signaling pathways modulated by these novel derivatives. The PI3K/AKT pathway, a critical regulator of cell survival and proliferation, has been identified as a key target for the anticancer effects of some benzothiazole derivatives.[7][15][16] Western blot analysis is a crucial technique used to probe the phosphorylation status and expression levels of key proteins within this pathway.
Furthermore, other important signaling cascades, including the STAT3 and NF-κB pathways, have also been implicated in the mechanism of action of these compounds, particularly in the context of cancer and inflammation.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (2-BENZOTHIAZOLYLTHIO)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents[v1] | Preprints.org [preprints.org]
- 14. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 2-(Benzo[d]thiazol-2-yl)acetic acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Analysis
A fundamental aspect of drug development and formulation is understanding the solubility of an active pharmaceutical ingredient (API) in various solvents. This knowledge is crucial for designing appropriate dosage forms, predicting bioavailability, and developing purification strategies. The following tables present a template for summarizing quantitative solubility data for 2-(Benzo[d]thiazol-2-yl)acetic acid in a range of common pharmaceutical solvents at different temperatures.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | 10.2 | Data to be determined | Data to be determined |
| Ethanol | 24.6 | 5.2 | Data to be determined | Data to be determined |
| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |
| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | 4.4 | Data to be determined | Data to be determined |
| Dichloromethane | 8.9 | 3.1 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Data to be determined | Data to be determined |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | - | Data to be determined | Data to be determined |
| Propylene Glycol | 32.0 | - | Data to be determined | Data to be determined |
Table 2: Temperature-Dependent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 5 | Data to be determined |
| 25 | Data to be determined | |
| 37 | Data to be determined | |
| Ethanol | 5 | Data to be determined |
| 25 | Data to be determined | |
| 37 | Data to be determined | |
| pH 7.4 Buffer | 5 | Data to be determined |
| 25 | Data to be determined | |
| 37 | Data to be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the undissolved solid to settle. Separate the supernatant (saturated solution) from the excess solid by centrifugation followed by filtration through a syringe filter.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Caption: Workflow for the shake-flask method of solubility determination.
Stability Assessment
Evaluating the chemical stability of a compound under various stress conditions is a critical component of preclinical development. This helps to identify potential degradation pathways, determine appropriate storage conditions, and establish a suitable shelf-life for the drug substance and its formulations.
Table 3: Stability of this compound in Aqueous Solution under Stress Conditions
| Condition | Time (hours) | % Remaining of Initial Concentration | Observations |
| Acidic (0.1 M HCl) | 0 | 100 | Clear solution |
| 2 | Data to be determined | ||
| 6 | Data to be determined | ||
| 24 | Data to be determined | ||
| Basic (0.1 M NaOH) | 0 | 100 | Clear solution |
| 2 | Data to be determined | ||
| 6 | Data to be determined | ||
| 24 | Data to be determined | ||
| Oxidative (3% H₂O₂) | 0 | 100 | Clear solution |
| 2 | Data to be determined | ||
| 6 | Data to be determined | ||
| 24 | Data to be determined | ||
| Photolytic (UV light) | 0 | 100 | Clear solution |
| 2 | Data to be determined | ||
| 6 | Data to be determined | ||
| 24 | Data to be determined |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and methanol
-
pH meter
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C). Withdraw samples at specified time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.
-
Base Hydrolysis: Repeat the procedure described in step 2 using 0.1 M NaOH for hydrolysis and 0.1 M HCl for neutralization.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw and analyze samples at specified time points.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Analyze both samples after the exposure period.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.
Caption: Overview of the forced degradation study workflow.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A crucial component of both solubility and stability studies is a validated analytical method for the accurate quantification of the analyte. A High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is commonly employed for this purpose.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method is particularly important for stability studies, where it must be demonstrated that the peak corresponding to this compound is free from interference from any degradation products, impurities, or excipients. This is typically achieved through peak purity analysis using a photodiode array (PDA) detector.
Concluding Remarks
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and utilizing the structured data presentation formats, researchers and drug development professionals can generate the critical data necessary to advance the development of this compound. The successful execution of these studies will provide a solid foundation for formulation development, understanding of its degradation pathways, and establishment of appropriate storage and handling procedures.
Quantum Chemical Analysis of 2-(Benzo[d]thiazol-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(Benzo[d]thiazol-2-yl)acetic acid. This compound is of significant interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in a wide range of biologically active molecules.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective approach to understanding the molecular characteristics that underpin its potential therapeutic applications.
Introduction to Computational Analysis
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery.[3] These methods allow for the detailed investigation of molecular properties that may be difficult or impossible to measure experimentally. For a molecule like this compound, computational studies can provide insights into its three-dimensional structure, vibrational modes, electronic distribution, and reactivity. This information is crucial for understanding its interactions with biological targets and for the rational design of new derivatives with enhanced activity.
Computational Methodology
The following section outlines a typical and robust computational protocol for the quantum chemical analysis of this compound, based on established methods for similar heterocyclic systems.[1]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. The optimization process is continued until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.
Electronic Properties Analysis
The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity.[1][3] A smaller energy gap suggests higher reactivity.[1][3]
Spectroscopic Simulation
Quantum chemical calculations can also be used to simulate various types of spectra. Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, which are invaluable for the structural elucidation of the compound and its derivatives.[1]
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiazole) | 1.75 Å |
| C=N (thiazole) | 1.32 Å | |
| C-C (benzene) | 1.39 - 1.41 Å | |
| C-C (acetic acid) | 1.52 Å | |
| C=O (acetic acid) | 1.21 Å | |
| O-H (acetic acid) | 0.97 Å | |
| Bond Angle | C-S-C (thiazole) | 89.5° |
| S-C-N (thiazole) | 115.2° | |
| C-C-C (benzene) | 119.8° - 120.2° | |
| O-C=O (acetic acid) | 124.5° | |
| Dihedral Angle | Benzene-Thiazole | ~0.5° |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3550 | O-H stretch (acetic acid) |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |
| ν(C=O) | 1750 | Carbonyl C=O stretch |
| ν(C=N) | 1620 | Thiazole C=N stretch |
| ν(C-S) | 750 | Thiazole C-S stretch |
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
Table 4: Simulated Spectroscopic Data
| Spectrum | Parameter | Calculated Value |
| UV-Vis | λ_max | 285 nm, 320 nm |
| ¹H NMR | δ (ppm) | 7.2 - 8.1 (aromatic), 4.1 (CH₂), 12.5 (COOH) |
| ¹³C NMR | δ (ppm) | 115 - 155 (aromatic/thiazole), 172 (C=O), 45 (CH₂) |
Visualizations
The following diagrams illustrate the computational workflow and the molecular orbitals of this compound.
References
Tautomerism and ionization constants of 2-(Benzo[d]thiazol-2-yl)acetic acid
An In-Depth Technical Guide on the Tautomerism and Ionization Constants of 2-(Benzo[d]thiazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the tautomeric forms and ionization constants of this compound. Understanding these fundamental physicochemical properties is crucial for predicting the molecule's behavior in biological systems, which is essential for drug design, formulation, and pharmacokinetic studies. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from related benzothiazole structures and established chemical principles to provide a robust theoretical framework and detailed experimental protocols for its characterization.
Tautomerism of this compound
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can significantly influence the chemical reactivity, biological activity, and spectroscopic properties of a molecule. For this compound, two primary forms of tautomerism are plausible: amide-imidic acid tautomerism within the benzothiazole ring system and keto-enol tautomerism involving the acetic acid side chain. The equilibrium between these forms is often influenced by the solvent's polarity.
Based on studies of similar benzothiazole and benzoxazole systems, it is understood that such heterocyclic compounds can exhibit these types of isomerism.[1][2] The relative stability of the tautomers can be investigated using computational methods and spectroscopic techniques.[2]
Below is a diagram illustrating the potential tautomeric equilibria for this compound.
Caption: Hypothesized tautomeric equilibria of this compound.
Data Presentation: Putative Tautomeric Forms
| Tautomeric Form | Key Structural Features | Expected Relative Stability |
| Amide Form | C=O group at the 2-position of the benzothiazole ring. | Generally more stable in polar solvents. |
| Imidic Acid Form | OH group at the 2-position of the benzothiazole ring. | Can be stabilized by intramolecular hydrogen bonding. |
| Keto Form | Standard acetic acid side chain. | Typically the more stable form for simple carboxylic acids. |
| Enol Form | C=C double bond and an OH group on the side chain. | Generally less stable than the keto form. |
Experimental Protocol: Determination of Tautomeric Equilibrium by NMR Spectroscopy
This protocol outlines a general method for investigating tautomeric equilibria in solution.
Objective: To identify and quantify the different tautomers of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
Prepare separate samples for each solvent to be tested.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum for each sample at room temperature.
-
Look for distinct sets of signals that may correspond to the different tautomers. Key signals to monitor include those for the CH₂ and COOH protons of the acetic acid moiety, as well as aromatic protons. The presence of multiple signals for a single proton type suggests the presence of multiple species in equilibrium.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum for each sample.
-
The chemical shifts of the carbonyl carbon and the carbons in the benzothiazole ring will be particularly informative for distinguishing between amide/imidic acid and keto/enol forms.
-
-
Variable Temperature (VT) NMR:
-
If the equilibrium is dynamic on the NMR timescale, leading to broad peaks, perform VT-NMR experiments.
-
Acquire spectra at a range of temperatures (e.g., from 25°C up to 120°C). Coalescence of peaks at higher temperatures can provide information about the kinetics of the tautomeric interconversion.
-
-
Data Analysis:
-
Calculate the equilibrium constant (K_t) for each tautomeric pair from the integration of the ¹H NMR signals.
-
Analyze the effect of solvent polarity on the position of the equilibrium.
-
Ionization Constants of this compound
The ionization constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as this compound, determining the pKa values is critical for understanding its charge state at a given pH. The primary ionizable groups are the carboxylic acid proton and the nitrogen atom(s) of the benzothiazole ring.
Data Presentation: Estimated Ionization Constants
| Ionizable Group | Estimated pKa | Basis for Estimation |
| Carboxylic Acid (-COOH) | 3.5 - 4.5 | Similar to other acetic acid derivatives.[3][4] |
| Benzothiazole Nitrogen | 1.0 - 2.0 | Protonation of the imine-like nitrogen in the thiazole ring. |
The following diagram illustrates a generalized workflow for the experimental determination of these pKa values using potentiometric titration.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Protocol: Determination of Ionization Constants by Potentiometric Titration
Objective: To determine the pKa values of this compound in an aqueous or mixed aqueous-organic solution.
Materials:
-
This compound
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
-
Co-solvent (e.g., methanol or ethanol, if solubility is low in water)
-
Calibrated pH meter and electrode
-
Automatic burette or precision manual burette
-
Stir plate and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M). If necessary, use a co-solvent to ensure complete dissolution.
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution into the titration vessel.
-
If determining the pKa of the basic nitrogen, add a known excess of standardized HCl to fully protonate the molecule.
-
Immerse the pH electrode and a temperature probe into the solution and begin stirring.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL).
-
Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection points of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa value for each ionizable group is equal to the pH at the half-equivalence point. For the carboxylic acid, this will be at the first half-equivalence point. For the protonated benzothiazole nitrogen, this will be at the second half-equivalence point (if initially protonated with excess acid).
-
Alternatively, use specialized software to perform a non-linear regression analysis of the titration data to obtain more precise pKa values.
-
This comprehensive guide provides the necessary theoretical background and practical methodologies for researchers to fully characterize the tautomerism and ionization constants of this compound, facilitating its further development and application in scientific research.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-(Benzo[d]thiazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms, synthesis, and biological significance of 2-(Benzo[d]thiazol-2-yl)acetic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Core Synthesis and Reaction Mechanisms
The principal synthetic route to this compound and its thioether analogue, 2-(benzo[d]thiazol-2-ylthio)acetic acid, involves the nucleophilic substitution of a haloacetic acid derivative by the sulfur atom of 2-mercaptobenzothiazole.
The fundamental reaction for producing the thioether derivative is the S-alkylation of 2-mercaptobenzothiazole with an alpha-halo acid, such as chloroacetic acid, or its corresponding ester. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the thiol group of 2-mercaptobenzothiazole, a potent nucleophile, attacks the electrophilic carbon atom of the haloacetic acid derivative, displacing the halide ion in a single concerted step.[1] The presence of a base, such as triethylamine or potassium hydroxide, is often employed to deprotonate the thiol, forming the more nucleophilic thiolate anion and thereby increasing the reaction rate.[1]
The direct synthesis of this compound can be achieved through the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid, which acts as a catalyst and dehydrating agent to facilitate the cyclization and formation of the benzothiazole ring.
Experimental Protocols
Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate:
A solution of 2-mercaptobenzothiazole (5.25 mL) is mixed with dimethylformamide (45 mL) and triethylamine (6 mL) and stirred for 20 minutes. Ethyl chloroacetate (4.5 mL) is then added gradually, and the mixture is stirred for an additional 30 minutes at room temperature. The reaction temperature is subsequently raised to 60-65 °C and maintained for 14 hours. After cooling, the reaction mixture is poured over ice and neutralized with sodium bicarbonate. The product is then extracted. This procedure results in a brown oil with a reported yield of 87%.[1]
Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide:
To a solution of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (2 g) in methanol (25 mL), hydrazine hydrate (10 mL, 99%) is added. The mixture is stirred for 24 hours at room temperature. The excess solvent and hydrazine are then evaporated to yield the product as a pale yellow oil, with a reported yield of 82%.[1]
Synthesis of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones:
A mixture of chloroacetic acid (3.72 g, 0.040 mol) and polyphosphoric acid (8 g) is heated to 180°C. 2-Aminobenzenethiol (4 g, 0.032 mol) is added, and the mixture is stirred at reflux for 8 hours. After cooling, the reaction is basified with 5 N sodium hydroxide and extracted with chloroform. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield 2-(chloromethyl)-benzo[d]thiazole as a yellow oil (61.27% yield).[2] This intermediate can then be reacted with various substituted phenols to generate a library of derivatives.
Quantitative Data on Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | Ethyl chloroacetate, Triethylamine, DMF | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 87 | [1] |
| Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | Hydrazine hydrate, Methanol | 2-(benzo[d]thiazol-2-ylthio)acetohydrazide | 82 | [1] |
| 2-Aminobenzenethiol | Chloroacetic acid, Polyphosphoric acid | 2-(Chloromethyl)-benzo[d]thiazole | 61.27 | [2] |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The IR spectrum of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate shows a strong absorption band around 1737 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[1] For the corresponding carboxylic acid, a broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, overlapping with the C-H stretching vibrations, and the C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of (2-Benzothiazolylthio)acetic acid in DMSO-d₆ shows a singlet for the methylene protons (-CH₂-) at approximately 4.21 ppm. The aromatic protons of the benzothiazole ring appear as multiplets in the range of 7.32-7.99 ppm. A broad singlet corresponding to the carboxylic acid proton (-COOH) is observed at around 13.02 ppm, which is exchangeable with D₂O.
Biological Activity and Signaling Pathways
Derivatives of this compound have been shown to exhibit a range of biological activities, primarily through the inhibition of key enzymes involved in disease pathology.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Several benzothiazole derivatives have demonstrated anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Anticancer Activity via Human Epidermal Growth Factor Receptor (HER) Inhibition
Certain derivatives of benzo[d]thiazol-2-amine have shown potential as anticancer agents by targeting the Human Epidermal growth factor receptor (HER).[4][5] The HER family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or dysregulation of these receptors is implicated in the development and progression of various cancers. Inhibition of HER signaling can thus lead to the suppression of tumor growth.
Caption: Inhibition of the HER signaling pathway by this compound derivatives.
Experimental Workflow and Logical Relationships
The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: A typical workflow for the development of drugs based on this compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: In Vitro Anti-inflammatory Assay for 2-(Benzo[d]thiazol-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction The inflammatory response is a critical biological process, but its dysregulation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Benzothiazole derivatives are a class of heterocyclic compounds known to possess a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of 2-(Benzo[d]thiazol-2-yl)acetic acid using a well-established lipopolysaccharide (LPS)-stimulated macrophage model.
The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation.[5][6] When stimulated with LPS, a component of Gram-negative bacteria, these cells mimic an acute inflammatory response by producing key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)), and prostaglandins (e.g., Prostaglandin E2 (PGE2)).[5][7] The ability of a test compound like this compound to inhibit the production of these mediators serves as a robust indicator of its potential anti-inflammatory activity.
This protocol outlines the necessary steps for cell culture, induction of inflammation, treatment with the test compound, and subsequent quantification of inflammatory markers.
Signaling Pathway of LPS-Induced Inflammation
Lipopolysaccharide (LPS) initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This activation leads to downstream signaling through pathways like NF-κB and MAPKs, culminating in the transcription and release of pro-inflammatory mediators. The test compound is evaluated for its ability to inhibit the production of these downstream effectors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. jchr.org [jchr.org]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Antibacterial Activity of 2-(Benzo[d]thiazol-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antibacterial efficacy of novel 2-(Benzo[d]thiazol-2-yl)acetic acid derivatives. The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, a standard and widely accepted technique in microbiology.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. It has been reported that benzothiazole derivatives may exert their antibacterial action by inhibiting essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[1][2] This document provides detailed protocols for the systematic evaluation of the antibacterial properties of newly synthesized this compound derivatives.
Data Presentation
Quantitative data from antibacterial susceptibility testing should be summarized for clear interpretation and comparison. The following table provides an example of how to present MIC and MBC data for a series of this compound derivatives against various bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives (Example Data)
| Compound | Derivative Substitution | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BTA-01 | Unsubstituted | Staphylococcus aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| BTA-01 | Unsubstituted | Escherichia coli (ATCC 25922) | 32 | 128 | 4 | Bactericidal |
| BTA-02 | 4-Chloro | Staphylococcus aureus (ATCC 29213) | 8 | 16 | 2 | Bactericidal |
| BTA-02 | 4-Chloro | Escherichia coli (ATCC 25922) | 16 | 64 | 4 | Bactericidal |
| BTA-03 | 4-Nitro | Staphylococcus aureus (ATCC 29213) | 32 | >256 | >8 | Bacteriostatic |
| BTA-03 | 4-Nitro | Escherichia coli (ATCC 25922) | 64 | >256 | >4 | Bacteriostatic |
| Ciprofloxacin | - | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | - | Escherichia coli (ATCC 25922) | 0.25 | 0.5 | 2 | Bactericidal |
Note: An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5][6] This protocol is adapted from established standards.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Compounds:
-
Dissolve the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Prepare a series of two-fold dilutions of the stock solutions in CAMHB to achieve a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate compound dilution to the first well of each row and perform a serial two-fold dilution across the plate, discarding the final 50 µL from the last well.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][8]
Materials:
-
Microtiter plates from the completed MIC test
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plates:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aliquot 10 µL from each of these wells and spot-plate onto separate, labeled TSA plates.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of the test compounds.
Caption: Workflow for MIC and MBC Determination.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Benzothiazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[2] The diagram below illustrates this proposed mechanism.
Caption: Inhibition of DNA Gyrase by Benzothiazole Derivatives.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Leveraging 2-(Benzo[d]thiazol-2-yl)acetic Acid for Combinatorial Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(Benzo[d]thiazol-2-yl)acetic acid as a versatile scaffold for combinatorial chemistry in the pursuit of novel therapeutic agents. The benzothiazole core is a well-established privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. By systematically modifying the acetic acid side chain, diverse chemical libraries can be generated for screening against various biological targets.
Introduction
The this compound scaffold offers a robust framework for the generation of combinatorial libraries. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through amide bond formation with a diverse range of amines. This allows for the systematic exploration of the chemical space around the benzothiazole core, enabling the fine-tuning of physicochemical properties and biological activity. Libraries derived from this scaffold have shown promise in targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of the this compound scaffold.
Table 1: Antibacterial Activity of 2-(Benzo[d]thiazol-2-yl)-N-arylacetamide Derivatives
| Compound ID | R Group (Amine) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| 1a | Phenyl | 12.5 | 25 | [1] |
| 1b | 4-Chlorophenyl | 6.25 | 12.5 | [1] |
| 1c | 4-Methoxyphenyl | 25 | 50 | [1] |
| 1d | 4-Nitrophenyl | 3.12 | 6.25 | [1] |
Table 2: Anticancer Activity of 2-(Benzo[d]thiazol-2-yl)acetamide Derivatives
| Compound ID | R Group (Amine) | Cell Line | IC50 (μM) | Reference |
| 2a | Benzyl | MCF-7 (Breast) | 15.2 | [2] |
| 2b | 4-Fluorobenzyl | MCF-7 (Breast) | 8.7 | [2] |
| 2c | Naphthylmethyl | HeLa (Cervical) | 11.5 | [2] |
| 2d | Cyclohexylmethyl | MG-63 (Osteosarcoma) | 21.3 | [2] |
| 3a | 2-Phenylethyl | HCT116 (Colon) | 9.8 | [3] |
| 3b | 3-Phenylpropyl | HepG2 (Liver) | 12.5 | [3] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (μM) | Reference |
| 4a | Dihydrofolate Reductase (DHFR) | 0.041 | [1] |
| 4b | α-Glucosidase | 20.7 | [4] |
| 4c | Acetylcholinesterase (AChE) | 23.4 | [5] |
| 4d | Monoamine Oxidase B (MAO-B) | 40.3 | [5] |
| 4e | Tyrosinase | 8.6 | [6] |
| 4f | Dihydropteroate Synthase (DHPS) | 7.85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Combinatorial Synthesis of a 2-(Benzo[d]thiazol-2-yl)acetamide Library
This protocol describes a parallel synthesis approach for generating a library of amides from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent (e.g., HATU, HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of the Acid Stock Solution: Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF to a final concentration of 0.2 M.
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).
-
Add a solution of a unique amine (1.1 equivalents) in the same solvent to each well.
-
Add a solution of HOBt (1.2 equivalents) and DIPEA (2.0 equivalents) to each well.
-
-
Initiation of Reaction: Add a solution of DCC (1.1 equivalents) in the reaction solvent to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Work-up:
-
Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the individual library members using techniques such as preparative HPLC or flash chromatography. Characterize the final products by LC-MS and ¹H NMR.
Caption: Combinatorial synthesis workflow for a 2-(Benzo[d]thiazol-2-yl)acetamide library.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized library against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound library (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[2][7]
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR, a key enzyme in nucleotide synthesis.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Synthesized compound library (dissolved in DMSO)
-
Methotrexate (positive control inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the DHFR enzyme. Include an enzyme control (with DMSO) and a positive control (with methotrexate).
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value from a dose-response curve.[1][8][9]
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Several benzothiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.[10][11][12]
Conclusion
The this compound scaffold represents a valuable starting point for the development of diverse combinatorial libraries. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive scaffold for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Plant Growth Regulation using 2-(Benzo[d]thiazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[d]thiazol-2-yl)acetic acid and its derivatives are a class of synthetic compounds that have demonstrated significant plant growth-regulating properties.[1][2] Research indicates that these molecules often exhibit auxin-like activity, influencing key developmental processes in plants such as cell elongation, root initiation, and overall biomass production.[1][2] At varying concentrations, these derivatives can act as growth promoters, while at higher concentrations, they may function as growth retardants.[1][2] Their biological activity makes them of interest for applications in agriculture and for research into the mechanisms of plant hormone signaling.
This document provides detailed protocols for assessing the plant growth regulatory effects of this compound using established bioassays. It also presents representative quantitative data from studies on structurally similar benzothiazole derivatives to serve as a benchmark for experimental design and data interpretation. A comprehensive overview of the canonical auxin signaling pathway is also included to provide context for the potential mechanism of action of this compound.
Disclaimer: Specific quantitative data on the bioactivity of this compound was not available in the reviewed literature. The data presented herein is for a series of 2-R substituted benzothiazole derivatives and should be considered as representative examples to guide experimental design.
Quantitative Data Summary
The following tables summarize the effects of various 2-substituted benzothiazole derivatives on different plant bioassays, as compared to standard auxins like Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA). These tables are based on data from studies on the auxin-like activity of these compounds.
Table 1: Effect of Benzothiazole Derivatives on Wheat Coleoptile Elongation
| Compound | Concentration (M) | Elongation (% of Control) |
| Derivative I | 1 x 10⁻⁵ | 120.5 |
| 1 x 10⁻⁴ | 135.2 | |
| 1 x 10⁻³ | 110.8 | |
| Derivative II | 1 x 10⁻⁵ | 115.7 |
| 1 x 10⁻⁴ | 128.4 | |
| 1 x 10⁻³ | 105.1 | |
| IAA | 1 x 10⁻⁵ | 145.3 |
| 1 x 10⁻⁴ | 125.6 | |
| 1 x 10⁻³ | 98.2 |
Table 2: Effect of Benzothiazole Derivatives on Cucumber Hypocotyl and Root Elongation
| Compound | Concentration (M) | Hypocotyl Length (% of Control) | Root Length (% of Control) |
| Derivative IV | 1 x 10⁻⁵ | 126.4 | 100.7 |
| 1 x 10⁻⁴ | 115.8 | 85.3 | |
| 1 x 10⁻³ | 92.1 | 65.4 | |
| Derivative VII | 1 x 10⁻⁵ | 135.4 | 118.6 |
| 1 x 10⁻⁴ | 122.3 | 98.1 | |
| 1 x 10⁻³ | 101.5 | 72.9 | |
| IAA | 1 x 10⁻⁵ | 140.2 | 125.8 |
| 1 x 10⁻⁴ | 118.9 | 102.4 | |
| 1 x 10⁻³ | 95.6 | 80.1 |
Table 3: Effect of Benzothiazole Derivatives on Adventitious Root Formation in Mung Bean Cuttings
| Compound | Concentration (M) | Number of Roots per Cutting |
| Derivative I | 1 x 10⁻⁶ | 15.2 |
| 1 x 10⁻⁵ | 25.8 | |
| 1 x 10⁻⁴ | 18.4 | |
| Derivative V | 1 x 10⁻⁶ | 12.1 |
| 1 x 10⁻⁵ | 22.5 | |
| 1 x 10⁻⁴ | 16.7 | |
| IBA | 1 x 10⁻⁶ | 20.5 |
| 1 x 10⁻⁵ | 35.1 | |
| 1 x 10⁻⁴ | 28.3 |
Experimental Protocols
Protocol 1: Wheat (Triticum aestivum L.) Coleoptile Elongation Bioassay
This bioassay is a classic method for determining auxin-like activity by measuring the elongation of wheat coleoptile segments.
Materials:
-
Wheat seeds (e.g., Triticum aestivum L. cv. Blava)
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
N,N-dimethylsulfoxide (DMSO)
-
Sucrose
-
Petri dishes
-
Filter paper (Whatman No. 2)
-
Incubator with controlled temperature (25°C) and darkness
-
Millimeter ruler or digital caliper
Procedure:
-
Seed Germination: Sterilize wheat seeds and germinate them on moist filter paper in Petri dishes in the dark at 25°C for 72 hours.
-
Coleoptile Section Preparation: From the etiolated seedlings, excise 10 mm segments from the sub-apical region of the coleoptiles.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations (e.g., 10⁻³ to 10⁻⁷ M). The final DMSO concentration in the test solution should not exceed 0.5% (v/v). Prepare similar solutions for IAA.
-
Incubation: Float ten coleoptile segments in a Petri dish containing 10 ml of the test solution or control solution (0.5% DMSO in distilled water with 3% sucrose).
-
Measurement: Incubate the Petri dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage of elongation relative to the control.
Protocol 2: Cucumber (Cucumis sativus L.) Hypocotyl and Root Elongation Bioassay
This bioassay assesses the effect of the test compound on both hypocotyl and root elongation in cucumber seedlings.
Materials:
-
Cucumber seeds (e.g., Cucumis sativus L. cv. Evita)
-
This compound
-
IAA as a positive control
-
DMSO
-
Petri dishes
-
Filter paper (Whatman No. 2)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Seed Sowing: Place cucumber seeds in Petri dishes on two layers of filter paper saturated with either the test solution, control solution (0.5% DMSO), or IAA solution.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16-hour photoperiod) for 7 days.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the hypocotyl and the primary root.
-
Data Analysis: Compare the mean hypocotyl and root lengths of the treated seedlings to the control seedlings and express the results as a percentage of the control.
Protocol 3: Mung Bean (Vigna radiata (L.) Wilczek) Adventitious Root Formation Bioassay
This bioassay evaluates the ability of the test compound to induce the formation of adventitious roots on mung bean hypocotyl cuttings.
Materials:
-
Mung bean seeds (Vigna radiata (L.) Wilczek)
-
This compound
-
Indole-3-butyric acid (IBA) as a positive control
-
DMSO
-
Beakers or vials
-
Growth chamber with controlled temperature and humidity
Procedure:
-
Seed Germination: Germinate mung bean seeds in the dark at 26 ± 2°C for 72 hours.
-
Cutting Preparation: Prepare hypocotyl cuttings by excising the seedlings 3 cm below the cotyledons.
-
Treatment: Place the basal end of the cuttings in vials containing the test solutions of this compound, IBA, or the control solution (0.5% DMSO).
-
Incubation: Incubate the cuttings under controlled conditions (e.g., 26 ± 1°C, 65 ± 5% relative humidity, 12-hour photoperiod) for 5 days.
-
Measurement: After 5 days, count the number of adventitious roots formed on each cutting.
-
Data Analysis: Calculate the average number of roots per cutting for each treatment and compare it to the control.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical Auxin Signaling Pathway.
Caption: Experimental Workflows for Plant Bioassays.
Caption: Logical Relationship of BTAA's Auxin-Like Effects.
References
Application of 2-(Benzo[d]thiazol-2-yl)acetic Acid in the Synthesis of Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-(benzo[d]thiazol-2-yl)acetic acid and its derivatives, particularly 2-thioacetic acid benzothiazole, in the synthesis of novel metal complexes. It includes detailed experimental protocols, characterization data, and potential applications, with a focus on their biological activities which are of significant interest in drug development.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that are extensively studied in medicinal and materials chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The coordination of these organic ligands with metal ions can enhance their therapeutic potential and introduce novel physicochemical properties.[2][3] this compound and its thio-analogue, 2-thioacetic acid benzothiazole, have emerged as versatile ligands for the synthesis of a variety of transition metal complexes, exhibiting interesting structural features and significant biological activities.[4][5]
Synthesis of Metal Complexes
The general synthetic strategy for the preparation of metal complexes with 2-thioacetic acid benzothiazole involves the reaction of the ligand with a suitable metal salt in an alcoholic medium. The ligand, often synthesized from 2-mercaptobenzothiazole and chloroacetic acid, acts as a chelating agent.[4][6] The coordination typically involves the nitrogen atom of the thiazole ring and the oxygen atom of the carboxylate group.[4]
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and evaluation of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of 2-Thioacetic Acid Benzothiazole Ligand
This protocol is adapted from the procedure described in multiple studies.[4][6]
Materials:
-
2-Mercaptobenzothiazole (0.1 mole)
-
Chloroacetic acid (0.1 mole)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-mercaptobenzothiazole (0.1 mole) and chloroacetic acid (0.1 mole) is prepared in the presence of a basic medium of KOH.
-
The mixture is refluxed for approximately 3 hours to yield 2-thioacetic benzothiazole (HL).
-
After reflux, dilute HCl is added to the mixture, resulting in the formation of a white-yellow precipitate.
-
The precipitate is filtered, washed with distilled water, and then recrystallized from ethanol to obtain the final product.
Protocol 2: General Synthesis of Metal Complexes
This is a generalized protocol for the synthesis of various transition metal complexes.[4]
Materials:
-
2-Thioacetic acid benzothiazole ligand (e.g., 2 molar equivalents)
-
Ethanolic solution of the desired metal salt (e.g., FeCl₃·9H₂O, Ni(CH₃COO)₂, CuCl₂, etc.) (1 molar equivalent)
-
Ethanol
Procedure:
-
An ethanolic solution of the appropriate metal salt is added to an ethanolic solution of 2-thioacetic acid benzothiazole, typically in a 1:2 metal-to-ligand molar ratio.[4]
-
The resulting solution is refluxed for about 30 minutes.
-
Crystalline colored precipitates of the metal complexes form as the solution cools to room temperature.
-
The solid products are collected by filtration, washed thoroughly with distilled water, and then recrystallized from an appropriate solvent such as an ethanol-acetone mixture.
-
The purified complexes are dried, for instance, in a desiccator over anhydrous CaCl₂ or at 50°C for 30 minutes.[4]
Characterization of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.
Logical Relationship of Characterization Techniques:
Caption: Interrelation of techniques for structural elucidation.
Data Presentation
The following tables summarize the characterization data for various metal complexes synthesized with 2-thioacetic acid benzothiazole.
Table 1: Physical and Analytical Data for Selected Metal Complexes [4][5]
| Complex Formula | Color | Melting Point (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| [Fe(L)₂]Cl·H₂O | Brown | 188-190 | 65.0 | 5.80 | Octahedral |
| [Rh(L)₂]Cl·H₂O | Deep Orange | 198-200 | 70.0 | Diamagnetic | Octahedral |
| [Pd(L)₂]H₂O | Brown | 195 | 10.0 | Diamagnetic | Square Planar |
| [Pt(L)₂Cl₂]·3H₂O | Dark Brown | 203-205 | 68.0 | Diamagnetic | Octahedral |
| [Au(L)₂]Cl·H₂O | Pale Brown | 190-192 | 72.0 | Diamagnetic | Square Planar |
| [Ni(L)₂]·4H₂O | Pale Green | >300 | - | 3.12 | Octahedral |
| [Cu(L)₂] | Green | >300 | - | 1.85 | Distorted Octahedral |
| [Zn(L)₂] | Pale Yellow | >300 | - | Diamagnetic | Tetrahedral |
| [Cd(L)₂] | White | >300 | - | Diamagnetic | Tetrahedral |
| [Co(L)₂]·2H₂O | Blue | >300 | - | 4.65 | Octahedral |
L = 2-thioacetic acid benzothiazole
Table 2: Key Spectroscopic Data for the Ligand and a Representative Complex [4]
| Compound/Vibrational Mode (cm⁻¹) | ν(OH) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| 2-Thioacetic Acid Benzothiazole (HL) | 3435 | 1710 | 1573 | - | - |
| [Fe(L)₂]Cl·H₂O | - | 1633 | 1606 | 520 | 480 |
The disappearance of the ν(OH) band and the shift in the ν(C=O) and ν(C=N) bands upon complexation indicate the coordination of the ligand to the metal ion through the carboxylate oxygen and the thiazole nitrogen.
Applications in Drug Development
Metal complexes of benzothiazole derivatives have shown promising biological activities, which are often enhanced compared to the free ligand.[2]
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of these metal complexes. For instance, complexes of Cu(II), Cd(II), and Hg(II) with a derivative of 2-mercaptobenzothiazole have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.[1] Similarly, complexes of Co(II), Ni(II), Mn(II), Cu(I), Zn(II), and Cd(II) with the potassium salt of 2-(1H-benzothiazol-2-yl)thioacetic acid have demonstrated significant antifungal activity. The enhanced activity of the metal complexes is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.
Signaling Pathway Visualization (Hypothetical):
Caption: Potential mechanisms of antimicrobial action.
Conclusion
This compound and its thio-derivatives are valuable ligands in coordination chemistry, enabling the synthesis of a diverse range of metal complexes with tunable properties. The straightforward synthesis, coupled with the significant biological activities of the resulting complexes, makes this an area of active research with considerable potential for the development of new therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers venturing into this exciting field.
References
Application Notes and Protocols for Molecular Docking Studies of 2-(Benzo[d]thiazol-2-yl)acetic acid with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Benzo[d]thiazol-2-yl)acetic acid and its derivatives represent a class of heterocyclic compounds with a wide range of documented biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[4][5] This allows for the elucidation of potential mechanisms of action and the rational design of more potent drug candidates. These application notes provide a detailed protocol for performing molecular docking studies of this compound with relevant protein targets.
The protocol outlines the necessary steps for ligand and protein preparation, performing the docking simulation using widely accepted software, and analyzing the results to identify key molecular interactions. The accompanying diagrams and data tables are designed to facilitate a clear understanding of the workflow and the interpretation of the results.
I. Selection of Target Proteins
Based on the known biological activities of benzothiazole derivatives, several classes of proteins can be considered as potential targets for this compound. These include, but are not limited to:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): For investigating anti-inflammatory and analgesic effects.
-
Bacterial enzymes (e.g., E. coli dihydroorotase): For exploring antibacterial activity.[6]
-
Kinases (e.g., p56lck): For assessing anticancer potential.[7]
-
Human Epidermal Growth Factor Receptor (HER): A target for anticancer drug development.[8]
For the purpose of this protocol, we will use a generic workflow applicable to any of these protein targets.
II. Experimental Protocols
A typical molecular docking workflow involves several key stages: preparation of the target protein and the ligand, performing the docking calculations, and analyzing the resulting poses.[4][9]
Protocol 1: Ligand Preparation
The 3D structure of this compound is required for docking.
-
Obtain Ligand Structure:
-
The 2D structure can be drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, the structure can be retrieved from databases like PubChem.
-
-
3D Structure Generation and Optimization:
-
Prepare for Docking:
Protocol 2: Protein Preparation
The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Obtain Protein Structure:
-
Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 5COX for COX-1, 1QPC for Lck).[4]
-
-
Clean the Protein Structure:
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[11][13] In some cases, specific water molecules known to be important for ligand binding may be retained.[11][14]
-
If the protein has multiple chains, retain only the chain of interest for the docking study.[11]
-
-
Prepare for Docking:
-
Add polar hydrogen atoms to the protein structure.[11]
-
Assign partial charges to the protein atoms.
-
Repair any missing side chains or loops if necessary, using tools like Modeller or the protein preparation utilities in software suites like Schrödinger Maestro.[13][14]
-
Save the prepared protein in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).[9]
-
Protocol 3: Molecular Docking Simulation
This protocol uses AutoDock Vina as an example, but the general principles apply to other docking software as well.
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.[5]
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.[15]
-
-
Configure Docking Parameters:
-
Run the Docking Simulation:
Protocol 4: Analysis of Docking Results
-
Examine Binding Affinity Scores:
-
Visualize and Analyze Binding Poses:
-
Use molecular visualization software like PyMOL, Chimera, or Discovery Studio to visualize the top-ranked binding poses.[18][20]
-
Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[18]
-
Identify the key amino acid residues in the active site that are involved in the binding.
-
-
Calculate Root Mean Square Deviation (RMSD):
-
If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the ligand and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a good prediction.[18]
-
III. Data Presentation
Quantitative results from molecular docking studies should be summarized in a clear and concise table for easy comparison.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | RMSD (Å) (if applicable) |
| COX-1 | 5COX | -8.5 | Arg120, Tyr355 | Val349, Leu352 | 1.2 |
| COX-2 | 1CX2 | -9.2 | Arg120, Ser353 | Val523, Leu352 | 1.5 |
| p56lck | 1QPC | -7.9 | Met319, Glu317 | Val259, Ala278 | 1.8 |
| E. coli DHODH | 2EG7 | -7.5 | Arg136 | Phe62, Leu65 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.
Diagram 1: Overall Molecular Docking Workflow
Caption: Overall workflow for molecular docking studies.
Diagram 2: Ligand and Protein Preparation Steps
Caption: Detailed steps for ligand and protein preparation.
Diagram 3: Docking Analysis Pipeline
Caption: Pipeline for the analysis of molecular docking results.
References
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Application Notes and Protocols for Determining the Cytotoxicity of 2-(Benzo[d]thiazol-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Benzo[d]thiazol-2-yl)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Derivatives of benzothiazole have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer effects.[1][2][3][4][5][6] Determining the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: IC50 Values of this compound determined by MTT Assay
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 45.8 |
| U87 | Glioblastoma | 38.2 |
| MCF-7 | Breast Cancer | 55.1 |
| A549 | Lung Cancer | 62.5 |
Note: The data presented are hypothetical and for illustrative purposes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Table 2: LDH Release upon Treatment with this compound
| Cell Line | Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |
| HeLa | 25 | 15.3 ± 2.1 |
| 50 | 48.9 ± 3.5 | |
| 100 | 85.2 ± 4.8 | |
| U87 | 25 | 18.1 ± 2.5 |
| 50 | 52.4 ± 4.1 | |
| 100 | 91.3 ± 5.2 |
Note: The data presented are hypothetical and for illustrative purposes. Data are represented as mean ± standard deviation. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8]
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HeLa | Control (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.6 |
| 50 µM Compound | 48.5 ± 3.8 | 35.8 ± 2.9 | 15.7 ± 2.1 | |
| U87 | Control (Vehicle) | 96.1 ± 1.2 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| 50 µM Compound | 45.3 ± 4.1 | 40.2 ± 3.5 | 14.5 ± 1.8 |
Note: The data presented are hypothetical and for illustrative purposes. Data are represented as mean ± standard deviation. Apoptosis is a form of programmed cell death.[9]
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12] Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the supernatant.[14]
Workflow for LDH Assay:
Caption: Workflow of the LDH cytotoxicity assay.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Controls: Include the following controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16] Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Workflow for Annexin V/PI Assay:
Caption: Workflow of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.[9]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Add 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[9][17]
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathway
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways.[6] The PI3K/Akt pathway is a crucial regulator of cell survival and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.
PI3K/Akt Signaling Pathway in Apoptosis:
Caption: Potential inhibition of the PI3K/Akt survival pathway.
This diagram illustrates a potential mechanism where this compound could inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins and subsequently, apoptosis. Further investigation through techniques like western blotting for key pathway proteins would be required to validate this hypothesis.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 4. One moment, please... [jnu.ac.bd]
- 5. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [nld.promega.com]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for 2-(Benzo[d]thiazol-2-yl)acetic Acid-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Benzo[d]thiazol-2-yl)acetic acid and its derivatives in the development of fluorescent probes. This document details their application in detecting various analytes, including metal ions, reactive oxygen species (ROS), and biologically significant molecules. The provided protocols and data are intended to serve as a guide for researchers in life sciences and drug development.
Introduction
This compound and its derivatives are versatile scaffolds in the design of fluorescent probes. Their rigid structure and favorable photophysical properties, such as significant Stokes shifts and high quantum yields, make them ideal candidates for developing sensitive and selective chemosensors.[1] These probes often operate on mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE), which lead to a discernible fluorescent response upon interaction with a specific analyte.[2]
Applications in Analyte Detection
Fluorescent probes derived from the benzothiazole core have been successfully employed to detect a range of analytes critical in biological and environmental systems.
Metal Ion Detection
Benzothiazole-based probes have demonstrated high selectivity and sensitivity for various metal ions. For instance, a probe, 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT), was developed for the ratiometric detection of Hg2+ and the fluorescence quenching-based detection of Cu2+.[3] Another probe, H1, was designed for the detection and discrimination of Zn2+ and Cd2+, utilizing cysteine as an auxiliary reagent to differentiate the spectral response.[4]
Reactive Oxygen Species (ROS) Detection
Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) are widely used for developing probes for ROS, such as hydrogen peroxide (H₂O₂).[5] One such probe, BT-BO, which incorporates an arylboronate ester as a recognition moiety, exhibits a "turn-on" fluorescent response to H₂O₂ with high sensitivity and is suitable for imaging in living cells.[5][6]
Biomolecule Detection
The versatility of the benzothiazole scaffold extends to the detection of crucial biomolecules. A probe named BT-AC was developed for the highly selective detection of cysteine (Cys) over other thiols, displaying a remarkable 4725-fold fluorescence enhancement.[7] Furthermore, benzothiazole derivatives have been designed to bind to and image β-amyloid (Aβ) and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative this compound-based fluorescent probes.
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Stokes Shift (nm) | Reference |
| BT | Hg²⁺ | - | Green to Blue shift | - | - | [3] |
| BT | Cu²⁺ | - | Green to Colorless | - | - | [3] |
| H₁ | Zn²⁺ | - | 573 to 520 | - | - | [4] |
| H₁ | Cd²⁺ | - | 573 to 540 | - | - | [4] |
| BT-BO | H₂O₂ | ~324 | ~604 | - | - | [5][6] |
| TZ-BO | H₂O₂ | ~380 | ~542 | - | - | [6] |
| BT-AC | Cysteine | - | - | 32.6 nM | 135 | [7] |
| Probe for Thiophenols | Aromatic Thiols | - | Greenish Fluorescence | 3.3 ppb | - | [10] |
| RM-28 | Aβ aggregates | - | >598 | - | - | [8] |
Experimental Protocols
General Protocol for Live Cell Imaging using Benzothiazole-Based Probes
This protocol provides a general guideline for using benzothiazole-based fluorescent probes for the detection of analytes in cultured mammalian cells. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific cell types and probes.
1. Preparation of Probe Stock Solution: a. Dissolve the benzothiazole-based probe in high-quality, anhydrous DMSO to prepare a stock solution (typically 1-10 mM). b. Aliquot and store the stock solution at -20°C, protected from light and moisture.
2. Cell Culture and Seeding: a. Culture the desired mammalian cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto appropriate imaging dishes or plates (e.g., glass-bottom dishes) to achieve 60-70% confluency on the day of the experiment. c. Allow cells to adhere and grow for at least 24 hours before the experiment.
3. Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm phosphate-buffered saline (PBS). c. Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium or PBS to the desired final concentration (typically 5-10 µM). d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[6]
4. Analyte Detection (Exogenous): a. After probe loading, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium containing the desired concentration of the analyte (e.g., H₂O₂, metal ions) to the cells. c. Incubate for a specific period (e.g., 30 minutes) at 37°C to allow for the reaction between the probe and the analyte.[6]
5. Analyte Detection (Endogenous): a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus to induce the production of the endogenous analyte (e.g., PMA for H₂O₂ generation). c. Incubate for the desired time to allow for analyte generation (e.g., 30-60 minutes) at 37°C.[6]
6. Confocal Microscopy and Image Analysis: a. Mount the imaging dish on the stage of a confocal microscope. b. Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range. c. Capture fluorescent images of the cells. d. Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ, FIJI). The change in fluorescence intensity (increase or decrease, depending on the probe) corresponds to the level of the analyte.[6]
Synthesis Protocol for a Representative Probe: BT-BO for H₂O₂ Detection
This protocol describes the two-step synthesis of the fluorescent probe BT-BO.[5]
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT) a. In a round-bottom flask, dissolve 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol. b. Add a catalytic amount of formic acid. c. Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and purify the product to obtain HBT.[5]
Step 2: Synthesis of Probe BT-BO a. Dissolve the synthesized HBT in anhydrous acetonitrile. b. Add 4-(Bromomethyl)benzene boronic acid pinacol ester and K₂CO₃ to the solution. c. Heat the mixture at 90°C and reflux for 4 hours. d. After cooling to room temperature, purify the crude product to yield the final probe, BT-BO.[5]
Visualizations
Signaling Pathway and Detection Mechanism
Caption: Detection mechanism of the H₂O₂ probe BT-BO.
Experimental Workflow for Live Cell Imaging
Caption: General workflow for live cell imaging experiments.
Logical Relationship of Probe Design
Caption: Core components of a benzothiazole-based probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benzothiazole-based fluorescent probe for efficient detection and discrimination of Zn>2+> and Cd>2+>, using cysteine as an auxiliary reagent - Nanjing Tech University [pure.njtech.edu.cn]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chromatographic Separation of 2-(Benzo[d]thiazol-2-yl)acetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic separation of 2-(Benzo[d]thiazol-2-yl)acetic acid and its derivatives. These methods are essential for purity assessment, quantification, and chiral separation during drug discovery and development. The protocols cover Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and chiral HPLC.
Reversed-Phase HPLC and UPLC for Achiral Separations
Reversed-phase chromatography is a primary technique for the analysis and purification of this compound and its derivatives. The following protocols are designed to provide robust and reproducible separations.
Application Note: RP-HPLC/UPLC Analysis
This method is suitable for the quantitative analysis of this compound and its ester or amide derivatives. A C18 or a specialized polar-modified reversed-phase column is recommended to achieve optimal peak shape and resolution. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks. For LC-MS applications, volatile acids such as formic acid are preferred over non-volatile acids like phosphoric acid.[1][2] UPLC systems, utilizing columns with smaller particle sizes (< 2 µm), can be employed for faster analysis times and improved resolution.[2]
Table 1: Typical RP-HPLC/UPLC Method Parameters
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 or Polar-Modified C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm | C18 or Polar-Modified C18, 2.1 x 50-100 mm, < 2 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) | Gradient (e.g., 10-90% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |
| Column Temp. | 25-40 °C | 30-50 °C |
| Detection | UV at 254 nm or 280 nm | UV or Mass Spectrometry (MS) |
| Injection Vol. | 5-20 µL | 1-5 µL |
Experimental Protocol: RP-HPLC Method Development
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Equip the HPLC system with a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Prepare the mobile phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Ensure all solvents are HPLC grade and are properly degassed.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the desired gradient program. A typical scouting gradient would be a linear increase from 10% to 90% Acetonitrile over 15 minutes.
-
Monitor the separation and adjust the gradient, flow rate, or mobile phase composition as needed to optimize resolution and peak shape.
-
Visualization of Experimental Workflow
Caption: Workflow for RP-HPLC analysis of this compound derivatives.
Chiral HPLC for Enantiomeric Separation
For chiral this compound derivatives, enantiomeric separation is critical for determining enantiomeric purity and for isolating individual enantiomers for pharmacological testing. Chiral Stationary Phases (CSPs) are employed for this purpose.
Application Note: Chiral HPLC Separation
The enantiomeric separation of chiral acids like this compound derivatives can be effectively achieved using polysaccharide-based or cyclodextrin-based CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated on a silica support, are highly versatile and widely used for chiral separations.[3] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) significantly impacts the enantioselectivity. Normal-phase, with hexane/isopropanol or hexane/ethanol mixtures, often provides excellent resolution. The addition of a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase is typically necessary to improve the peak shape of acidic analytes.
Table 2: Recommended Chiral HPLC Method Parameters
| Parameter | Normal-Phase Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| 4.6 x 250 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5-1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm or Circular Dichroism (CD) |
| Injection Vol. | 5-10 µL |
Experimental Protocol: Chiral Method Screening
-
Sample Preparation:
-
Prepare a solution of the racemic compound in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.
-
Ensure the sample is fully dissolved and filter if necessary.
-
-
Chiral HPLC System Setup:
-
Install a polysaccharide-based chiral column.
-
Prepare the mobile phase, for instance, a 90:10 (v/v) mixture of n-Hexane and Isopropanol, and add 0.1% TFA.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
-
Screening Run:
-
Inject the racemic sample.
-
Monitor the chromatogram for the separation of enantiomers.
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5) and the type of alcohol (e.g., ethanol).
-
If peak shape is poor, adjust the concentration of the acidic modifier (TFA or acetic acid).
-
Visualization of Chiral Method Development Logic
Caption: Logical steps for developing a chiral HPLC separation method.
References
- 1. Acetic acid, (2-benzothiazolylthio)- | SIELC Technologies [sielc.com]
- 2. Separation of Acetic acid, (2-benzothiazolylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in improving the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Condensation of 2-Aminothiophenol with Malonic Acid Derivatives
-
Question: I am attempting to synthesize this compound by reacting 2-aminothiophenol with diethyl malonate, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
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Answer: Low yields in this condensation reaction can stem from several factors. A primary concern is the potential for decarboxylation of the malonic acid derivative under the reaction conditions, leading to the formation of 2-methylbenzothiazole as a significant byproduct. Additionally, the oxidation of the starting material, 2-aminothiophenol, can reduce the amount of reactant available for the desired transformation.
To improve the yield, consider the following troubleshooting steps:
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Reaction Temperature: Carefully control the reaction temperature. High temperatures favor the decarboxylation of the intermediate. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
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Inert Atmosphere: 2-Aminothiophenol is susceptible to oxidation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of this starting material and improve the overall yield.
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Choice of Malonic Acid Derivative: While diethyl malonate is a common choice, exploring other malonic acid derivatives, such as Meldrum's acid, might offer a more controlled reaction pathway and reduce the propensity for decarboxylation.
-
Catalyst: The use of a mild acid catalyst can facilitate the initial condensation and cyclization steps without promoting excessive decarboxylation. Experimenting with different acid catalysts and their concentrations may be beneficial.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.
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Issue 2: Formation of Impurities in the Reaction of 2-Mercaptobenzothiazole with Haloacetic Acid Derivatives
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Question: I am synthesizing ethyl 2-(benzo[d]thiazol-2-ylthio)acetate from 2-mercaptobenzothiazole and ethyl chloroacetate, but I am observing significant impurities in my final product. What are these impurities and how can I minimize them?
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Answer: The primary impurity in this reaction is often unreacted 2-mercaptobenzothiazole. Other potential side products can arise from reactions involving impurities in the starting materials or from the degradation of the product under the reaction or workup conditions.
To minimize impurities, consider the following:
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Purity of Starting Materials: Ensure the high purity of both 2-mercaptobenzothiazole and the haloacetic acid derivative. Impurities can lead to unwanted side reactions.
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Base Selection: The choice and amount of base are critical. A suitable base, such as triethylamine or potassium carbonate, is necessary to deprotonate the thiol of 2-mercaptobenzothiazole, forming the nucleophilic thiolate. However, using too strong a base or an excessive amount can lead to side reactions.
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Reaction Conditions: Optimize the reaction temperature and time. The reaction is typically a nucleophilic substitution (SN2) and is often conducted at a slightly elevated temperature to ensure a reasonable rate.[2] However, prolonged reaction times or excessively high temperatures can lead to product degradation.
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Workup Procedure: A careful workup is essential for removing unreacted starting materials and the base. Washing the organic layer with a dilute acid solution can help in removing any residual amine base. Subsequent washing with water and brine will help to remove other water-soluble impurities.
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Purification: If impurities persist, purification by column chromatography is often effective. The choice of eluent will depend on the polarity of the product and the impurities.
-
Frequently Asked Questions (FAQs)
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Question: What are the main synthetic routes to this compound?
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Answer: There are two primary synthetic strategies for preparing this compound and its derivatives:
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Condensation of 2-aminothiophenol with a malonic acid derivative: This is a classical approach for forming the benzothiazole ring system with the desired acetic acid side chain precursor.
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Nucleophilic substitution of 2-mercaptobenzothiazole with a haloacetic acid derivative: This method involves the formation of a thioether linkage to an existing benzothiazole core.
-
-
Question: My 2-aminothiophenol starting material has a pinkish or purplish hue. Can I still use it?
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Answer: A pink or purplish color in 2-aminothiophenol often indicates some degree of oxidation to the corresponding disulfide. While it may still be usable for some applications, the presence of the disulfide will likely lead to lower yields of the desired product. For best results, it is recommended to use freshly purified 2-aminothiophenol or to purify the colored material before use, for example, by distillation under reduced pressure.
-
Question: How can I monitor the progress of my reaction?
-
Answer: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the reactants and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
This protocol is adapted from a literature procedure for the synthesis of an ester precursor to this compound.[2]
Materials:
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2-Mercaptobenzothiazole
-
Ethyl chloroacetate
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in DMF.
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Add triethylamine (1.2 eq) to the solution and stir for 20 minutes at room temperature.
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Gradually add ethyl chloroacetate (1.1 eq) to the reaction mixture over 30 minutes.
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Heat the reaction mixture to 60-65 °C and maintain for 14 hours.
-
After cooling to room temperature, pour the reaction mixture over ice.
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Add a solution of sodium bicarbonate to neutralize any excess acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for the Condensation of 2-Aminothiophenol with Diethyl Malonate
This is a generalized procedure based on the known reactivity of 2-aminothiophenol with dicarbonyl compounds. Optimization of reaction conditions may be necessary.
Materials:
-
2-Aminothiophenol
-
Diethyl malonate
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A) or a catalyst such as polyphosphoric acid (PPA).
Procedure:
-
Combine 2-aminothiophenol (1.0 eq) and diethyl malonate (1.1 eq) in a reaction vessel.
-
If using a high-boiling solvent, heat the mixture to a temperature that allows for the removal of ethanol and water by-products (typically >150 °C).
-
If using a catalyst like PPA, mix the reactants in PPA and heat the mixture, often to temperatures exceeding 150 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
If a high-boiling solvent was used, the product may be isolated by distillation under reduced pressure or by crystallization upon cooling.
-
If PPA was used, the reaction mixture is typically poured into ice water to precipitate the product, which is then collected by filtration.
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH or HCl).
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
| Parameter | Method 1[2] |
| Starting Materials | 2-Mercaptobenzothiazole, Ethyl chloroacetate |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 60-65 °C |
| Reaction Time | 14 hours |
| Yield | 87% |
Visualizations
Below are diagrams illustrating the key synthetic pathways.
References
Troubleshooting crystallization and purification of 2-(Benzo[d]thiazol-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization and purification of 2-(Benzo[d]thiazol-2-yl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization and Purification
This section addresses common issues encountered during the crystallization and purification of this compound in a question-and-answer format.
Q1: My product has "oiled out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out," the separation of the product as a liquid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent or when significant impurities are present.
Solutions:
-
Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more of the primary solvent. This will lower the saturation temperature.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Gradual cooling can promote the formation of crystals over oil.
-
Change Solvent System: If the problem persists, the solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol or acetone) and then slowly add a miscible anti-solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes turbid. Gently heat to clarify and then cool slowly.
-
Pre-purification: The presence of impurities can significantly lower the melting point of the mixture. Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel, before attempting recrystallization.
Q2: The crystallized product is discolored (e.g., yellow or brown) instead of the expected white or off-white powder. How can I remove the color?
A2: Discoloration is typically due to the presence of colored impurities from the starting materials or side reactions.
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Heat the mixture for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
-
Repeat Recrystallization: A second recrystallization in a suitable solvent can often remove residual colored impurities.
-
Column Chromatography: If discoloration persists, purification by column chromatography on silica gel may be necessary. A common eluent system for related compounds is a gradient of ethyl acetate in hexane.
Q3: I have a very low yield after recrystallization. What are the possible causes and how can I improve it?
A3: Low yield can result from several factors, from incomplete reaction to losses during the purification process.
Solutions:
-
Check Mother Liquor: The compound may be too soluble in the recrystallization solvent, even at low temperatures. Try to recover the product from the mother liquor by evaporating the solvent. If a significant amount of product is recovered, a different recrystallization solvent should be chosen.
-
Minimize Washings: Wash the filtered crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.
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Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Ensure Complete Precipitation: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Q4: The product has precipitated as a very fine powder, which is difficult to filter and handle. How can I obtain larger crystals?
A4: The formation of fine powders is usually a result of rapid crystallization from a highly supersaturated solution.
Solutions:
-
Slower Cooling: Allow the crystallization mixture to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude product. This will lead to a less supersaturated solution upon cooling, favoring the growth of larger crystals.
-
Use a Solvent/Anti-solvent System: As described in Q1, the slow addition of an anti-solvent can often promote the growth of larger, more well-defined crystals.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. For aromatic carboxylic acids like this compound, polar solvents are a good starting point. Ethanol is often a good first choice for recrystallizing benzothiazole derivatives.[1] Other potential solvents and solvent systems to investigate include acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.[2] Experimental screening for the optimal solvent is highly recommended.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Based on a likely synthesis route involving the hydrolysis of ethyl 2-(benzo[d]thiazol-2-yl)acetate, potential impurities include:
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Unreacted starting materials: ethyl 2-(benzo[d]thiazol-2-yl)acetate.
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By-products from the synthesis of the ester: unreacted 2-aminothiophenol or ethyl cyanoacetate.
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Products of side reactions: potential oligomeric or degradation products.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography on silica gel can be an effective purification method, especially if impurities have similar solubility profiles to the desired product. A typical mobile phase would be a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane). Due to the acidic nature of the compound, streaking on the column can sometimes be an issue. This can often be mitigated by adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent.
Data Presentation
Table 1: Physical Properties of a Structurally Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(Benzo[d]thiazol-2-ylthio)acetic acid | C₉H₇NO₂S₂ | 225.29 | 157-160 | White to off-white powder |
Note: This data is for a closely related compound and should be used for comparative purposes only.[3]
Table 2: Common Solvents for Recrystallization of Aromatic Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many benzothiazole derivatives. Often used in combination with water as an anti-solvent. |
| Acetone | Polar | 56 | Good solvent for many organic compounds, can be used with hexane as an anti-solvent.[2] |
| Ethyl Acetate | Polar | 77 | A moderately polar solvent that can be effective. |
| Toluene | Nonpolar | 111 | Can be effective for some aromatic carboxylic acids.[4] |
| Water | Polar | 100 | Generally, the compound is poorly soluble in water, making it a good anti-solvent. |
| Hexane/Heptane | Nonpolar | ~69 / ~98 | Typically used as anti-solvents for polar compounds. |
Experimental Protocols
Representative Synthesis of this compound via Hydrolysis of its Ethyl Ester
This protocol is a representative method and may require optimization.
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Step 2: Hydrolysis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate
-
Dissolve ethyl 2-(benzo[d]thiazol-2-yl)acetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of 2-(Benzo[d]thiazol-2-yl)acetic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with 2-(Benzo[d]thiazol-2-yl)acetic acid in biological assays. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a hydrophobic molecule with a benzothiazole ring system, which contributes to its low solubility in aqueous solutions. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. At acidic or neutral pH, the carboxylic acid group is largely protonated (uncharged), making the molecule less polar and thus less soluble in water.
Q2: What is the first step I should take when I observe precipitation of the compound in my assay?
A2: The first step is to ensure that your stock solution is properly prepared and that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is at a non-toxic and compatible level, typically below 0.5% (v/v) for most cell-based assays.[1] If precipitation still occurs, you will need to explore other solubilization strategies.
Q3: Can I simply increase the concentration of DMSO in my assay to dissolve the compound?
A3: While tempting, increasing the DMSO concentration is generally not recommended as it can lead to cellular toxicity and other off-target effects, confounding your experimental results. It is crucial to keep the final DMSO concentration as low as possible.[1]
Q4: How do I know if the solubilizing agent itself is affecting my experimental results?
A4: It is essential to run parallel vehicle controls in your experiments. This means testing the effect of the solvent and any solubilizing agents at the same final concentration used to dissolve your test compound, but without the compound itself. This will help you differentiate between the effects of the compound and the delivery vehicle.
Troubleshooting Guide
This guide addresses common precipitation issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous buffer/media | The compound's solubility limit has been exceeded. | - Lower the final concentration of the compound.- Prepare the final dilution in pre-warmed media (37°C).- Add the stock solution dropwise while vortexing to ensure rapid mixing.[2] |
| Precipitation after a period of incubation | The compound may be unstable in the aqueous environment, or there may be interactions with media components. | - Prepare fresh solutions immediately before use.- Consider using a simpler buffer system for initial solubility tests.- If using serum, test for its impact on solubility, as proteins can sometimes either aid or hinder solubility.[3] |
| Cloudiness or precipitate in the stock solution (e.g., in DMSO) | The compound may not be fully dissolved or may have low solubility even in organic solvents at high concentrations. | - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.- Prepare a less concentrated stock solution. |
Quantitative Solubility Data
While specific experimental solubility data for this compound is limited in publicly available literature, data for the structurally similar compound 2-(Benzo[d]thiazol-2-ylthio)acetic acid can provide a useful reference.
| Solvent/Condition | Solubility | Reference |
| Water | Sparingly soluble; >33.8 µg/mL | [1] |
Predicted Physicochemical Properties:
For 2-(Benzo[d]thiazol-2-ylthio)acetic acid, the predicted pKa is approximately 3.23 .[1] This suggests that this compound, also a carboxylic acid, will have a similar acidic pKa. This is critical for pH-dependent solubilization strategies.
Experimental Protocols
Here are detailed protocols for enhancing the solubility of this compound.
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a high-concentration stock solution for serial dilution into aqueous assay media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment
Objective: To increase the aqueous solubility of this compound by deprotonating the carboxylic acid group.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
pH meter
Procedure:
-
Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target final concentration.
-
While stirring, add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved. The pH of the solution should be basic (typically > pH 7) to ensure the carboxylic acid is deprotonated. Carboxylic acids can be converted to their more soluble salt form by treatment with an aqueous solution of an inorganic base like NaOH.[4][5][6]
-
Once dissolved, the pH can be carefully adjusted back towards the desired final assay pH with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate.
-
Sterile-filter the final solution if it is to be used in cell-based assays.
Protocol 3: Solubilization using Cyclodextrins
Objective: To form an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.[7][8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized but can range from 1-10% (w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1-24 hours. The formation of the inclusion complex can be a slow process.
-
After stirring, visually inspect the solution for any undissolved compound. If necessary, the solution can be filtered or centrifuged to remove any remaining solid.
-
The resulting clear solution contains the compound complexed with HP-β-CD, which should have enhanced aqueous solubility.
Diagrams
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting precipitation of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the biological activity of this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scielo.br [scielo.br]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Chemically active extraction [chem.ualberta.ca]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 8. humapub.com [humapub.com]
Optimization of reaction conditions for the synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid esters. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound esters?
A1: The most prevalent and straightforward method is the S-alkylation of 2-mercaptobenzothiazole with an appropriate haloacetic acid ester, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base and a suitable solvent.[1][2][3]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: Commonly used reagents include 2-mercaptobenzothiazole, ethyl chloroacetate or ethyl bromoacetate, and a base. The choice of base and solvent can vary, with options such as triethylamine in dimethylformamide (DMF) or potassium carbonate in acetone being frequently reported.[1][2]
Q3: What is the general reaction mechanism?
A3: The synthesis proceeds via a nucleophilic substitution reaction (SN2). The basic conditions deprotonate the thiol group of 2-mercaptobenzothiazole, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the desired ester.[1]
Troubleshooting Guide
Q1: I am getting a low yield of my desired ester. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature. For instance, some protocols suggest refluxing for several hours.[2]
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the thiol, while an excessive amount of a strong base could lead to side reactions. Ensure you are using at least a stoichiometric equivalent of the base. Anhydrous potassium carbonate is a solid choice for this reaction in a solvent like acetone.[2]
-
Moisture in Reagents/Solvents: Moisture can hydrolyze the ester product and react with the base. Ensure all your reagents and solvents are anhydrous.
-
Inefficient Heating Method: The heating method can significantly impact reaction time and yield. Microwave irradiation and ultrasound irradiation have been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating.
Q2: My final product is a brown oil and difficult to purify. What are the likely impurities?
A2: A brown, oily product often indicates the presence of impurities. Potential contaminants include:
-
Unreacted 2-mercaptobenzothiazole: If the reaction is incomplete, the starting material will contaminate the product. This can often be removed by column chromatography.
-
Disulfide Dimer: 2-mercaptobenzothiazole can be oxidized to form a disulfide dimer, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.
-
Side Products from the Base: Certain bases might lead to side reactions. For example, using a very strong base could potentially promote self-condensation or other undesired pathways.
Q3: I am observing the formation of byproducts. What are the possible side reactions?
A3: Byproduct formation can compete with your main reaction, reducing the overall yield. Potential side reactions include:
-
N-alkylation: Although S-alkylation is generally favored due to the higher nucleophilicity of the thiolate, some N-alkylation on the thiazole nitrogen might occur, especially under certain conditions.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester product can be hydrolyzed back to the carboxylic acid.
-
Elimination Reactions: With certain haloacetates and strong bases, elimination reactions can occur, although this is less common with chloro- and bromoacetates.
Optimization of Reaction Conditions
The yield of this compound esters is highly dependent on the reaction conditions. The following tables summarize quantitative data from various reported methodologies.
Table 1: Comparison of Different Synthetic Methodologies
| Method | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Acetone | K₂CO₃ | 3 hours | Reflux | Not Specified | [2] |
| Microwave Irradiation | None | K₂CO₃ | 4 minutes | 180 | High | [4] |
| Ultrasound Irradiation | None | K₂CO₃ | 15 minutes | Ambient | Moderate | [4] |
| Conventional Heating | DMF | Triethylamine | 14 hours | 60-65 | 87 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate using Conventional Heating[1]
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in dimethylformamide (DMF).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Gradually add ethyl chloroacetate (1.1 equivalents) to the mixture and continue stirring for 30 minutes at room temperature.
-
Heat the reaction mixture to 60-65 °C and maintain for 14 hours.
-
After cooling, pour the reaction mixture over ice and add sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate using Microwave Irradiation[4]
-
In a microwave-safe vial, thoroughly mix 2-mercaptobenzothiazole (1 equivalent), potassium carbonate (0.5 equivalents), and ethyl chloroacetate (1 equivalent).
-
Irradiate the mixture in a microwave reactor for 4 minutes at 180 °C.
-
Monitor the reaction progress by TLC.
-
After completion, purify the solid product by recrystallization.
Visualizing Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound esters.
Caption: General workflow for the synthesis of this compound esters.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low product yields.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Identifying and minimizing by-products in 2-(Benzo[d]thiazol-2-yl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid. The information is designed to help identify and minimize the formation of by-products, ensuring a higher yield and purity of the final compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From 2-Mercaptobenzothiazole
This route typically involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Incorrect Stoichiometry | Ensure accurate molar ratios of reactants. Haloacetic acids can be hygroscopic; use freshly opened reagents or dry them before use. |
| Base Inefficiency | The choice and amount of base are critical. For the reaction with haloacetic acids, a stronger base like potassium carbonate or sodium hydroxide is often used. Ensure at least two equivalents of base are used to deprotonate the thiol and neutralize the haloacid. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to by-product formation. Optimize the temperature based on literature procedures or systematic experimentation. |
Issue 2: Presence of Significant Impurities
| Potential By-product | Identification | Minimization Strategy |
| Unreacted 2-Mercaptobenzothiazole | Appears as a distinct spot on TLC. Can be confirmed by comparing with a standard. | Increase reaction time, temperature, or the amount of the alkylating agent. |
| Bis(benzothiazol-2-yl) disulfide | Can be formed by oxidation of 2-mercaptobenzothiazole. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| N-Alkylated By-product | May form in small amounts. Can be distinguished from the S-alkylated product by 2D NMR techniques (HMBC). | The thiol group is generally more nucleophilic. Using a strong base and appropriate solvent can favor S-alkylation. |
Route 2: From 2-Aminothiophenol
This approach involves the condensation of 2-aminothiophenol with malonic acid or its derivatives, followed by cyclization.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Incomplete Cyclization | The initial condensation to form an amide may be successful, but the subsequent ring-closure may be slow. This can be influenced by the choice of condensing agent and reaction temperature. | Use a suitable condensing agent like polyphosphoric acid (PPA) or conduct the reaction at a higher temperature to facilitate dehydration and cyclization. | | Oxidation of 2-Aminothiophenol | 2-Aminothiophenol is susceptible to oxidation, which can reduce the amount of starting material available for the desired reaction. | Use freshly purified 2-aminothiophenol and conduct the reaction under an inert atmosphere. | | Suboptimal Reaction Conditions | The reaction conditions for this condensation can be sensitive. | Carefully control the temperature and reaction time as specified in established protocols. |
Issue 2: Presence of Significant Impurities
| Potential By-product | Identification | Minimization Strategy |
| Unreacted 2-Aminothiophenol | Can be detected by TLC and comparing with a standard. | Ensure a slight excess of the dicarboxylic acid derivative and optimize reaction time and temperature. |
| 2,2'-Disulfanediyldianiline | The disulfide dimer of 2-aminothiophenol formed via oxidation. | Run the reaction under an inert atmosphere. |
| N-(2-mercaptophenyl)malonamic acid | Incomplete cyclization product. Can be identified by NMR and MS, showing signals for both the amide and thiol groups. | Use a strong dehydrating agent or higher reaction temperatures to promote cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis starting from 2-mercaptobenzothiazole?
The most frequently encountered by-product is unreacted 2-mercaptobenzothiazole. This is often due to an incomplete reaction. Another common impurity is bis(benzothiazol-2-yl) disulfide, which forms from the oxidation of the starting material.
Q2: How can I effectively purify the final product, this compound?
Recrystallization is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures. Common solvents for recrystallization include ethanol, acetic acid, or mixtures of ethanol and water. For more persistent impurities, column chromatography on silica gel can be employed.
Q3: What analytical techniques are best for identifying by-products in my reaction mixture?
-
Thin Layer Chromatography (TLC): An excellent initial technique to monitor the progress of the reaction and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and can help in identifying the structures of major by-products if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in the mixture, which is invaluable for identifying potential by-products.
Q4: Can the choice of base influence the formation of by-products in the 2-mercaptobenzothiazole route?
Yes, the base plays a crucial role. A base that is too weak may not sufficiently deprotonate the thiol, leading to a slow or incomplete reaction. A very strong base, in combination with certain solvents, might promote side reactions. It is important to use a base that is strong enough to drive the reaction to completion but does not induce degradation or side reactions. Potassium carbonate and sodium hydroxide are commonly used effectively.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercaptobenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Base Addition: Add a base such as potassium carbonate (2.5 equivalents) to the solution and stir the mixture.
-
Alkylation: Add a solution of chloroacetic acid (1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for identifying and minimizing by-products.
Stability challenges of 2-(Benzo[d]thiazol-2-yl)acetic acid in long-term storage
Technical Support Center: 2-(Benzo[d]thiazol-2-yl)acetic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability challenges during the long-term storage and handling of this compound.
Disclaimer: Detailed long-term stability data for this compound is not extensively available in public literature. The following information is based on the general principles of drug stability, data from related benzothiazole structures, and recommended best practices for chemical handling and analysis. It is crucial to perform compound-specific stability studies for any critical application.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation via hydrolysis, oxidation, and photolysis. The benzothiazole ring and the acetic acid side chain are the most likely sites for chemical modification under suboptimal storage conditions. Factors such as temperature, humidity, light, and pH can significantly impact the stability of the compound.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.[3] It is also advised to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Q3: How can I visually assess the stability of my this compound sample?
A3: While not a definitive measure of stability, visual inspection can provide initial clues. Any change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown), clumping, or melting, may indicate degradation. If any such changes are observed, it is highly recommended to perform an analytical assessment of purity before use.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis: The amide bond within the thiazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The acetic acid side chain is generally stable but could undergo decarboxylation under harsh thermal stress.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents or peroxides.
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Photodegradation: Benzothiazole derivatives can be sensitive to light.[4] UV or visible light exposure could lead to photoisomerization, dimerization, or photo-oxidative degradation.[4]
Q5: How can I analytically monitor the stability of my this compound sample?
A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[5] A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that may form over time. Techniques like mass spectrometry (MS) can be coupled with HPLC to identify the structure of any new degradation products.
Troubleshooting Guide
Issue 1: I am observing a decrease in the peak area of my compound in HPLC analysis over time.
-
Possible Cause: This is a strong indication of compound degradation. The rate of decrease can help determine the stability under your specific storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, tightly sealed).
-
Check for Contaminants: Ensure solvents and other reagents used for sample preparation are pure and free from contaminants that could accelerate degradation.
-
Perform Forced Degradation: To understand the degradation profile, consider performing a forced degradation study (see Experimental Protocols section). This will help in identifying potential degradation products.
-
Re-evaluate Analytical Method: Confirm that your HPLC method is stability-indicating. It should be able to resolve the parent peak from any new peaks that may appear.
-
Issue 2: I see new, unknown peaks appearing in my chromatograms.
-
Possible Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize New Peaks: If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio. This information is critical for identifying the degradation products and understanding the degradation pathway.
-
Evaluate Impact: Assess the significance of these new peaks. Regulatory guidelines often have specific thresholds for acceptable levels of impurities.
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Optimize Storage: If degradation is confirmed, optimize your storage conditions immediately (e.g., store at a lower temperature, protect from light, store under an inert atmosphere like argon or nitrogen).
-
Issue 3: The physical appearance of the compound has changed (e.g., color has darkened).
-
Possible Cause: A change in color is often a sign of chemical degradation, possibly due to oxidation or photolytic decomposition.
-
Troubleshooting Steps:
-
Do Not Assume Purity: Do not use the material for critical experiments without first confirming its purity.
-
Analytical Confirmation: Analyze a sample using a validated analytical method (e.g., HPLC, NMR) to determine the purity and identify any degradation products.
-
Review Handling Procedures: Evaluate how the compound is handled in the lab. Is it exposed to light for extended periods? Are spatulas and glassware clean? Is the container always sealed properly?
-
Quantitative Data Presentation
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 92.5% | 7.5% | Hydrolysis Product A |
| 0.1 M NaOH | 8 hours | 40°C | 88.2% | 11.8% | Hydrolysis Product B |
| 3% H₂O₂ | 24 hours | Room Temp | 90.1% | 9.9% | Oxidation Product C (e.g., N-oxide) |
| Thermal | 48 hours | 80°C (Dry Heat) | 95.8% | 4.2% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 94.3% | 5.7% | Photodegradation Product D |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 40°C for 8 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and expose it to dry heat at 80°C for 48 hours in a calibrated oven.
-
After exposure, allow the sample to cool, then prepare a solution in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Template for Development)
This is a starting point for developing a stability-indicating RP-HPLC method. The method must be validated for its intended use.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Initial suggestion: Start with an isocratic mixture of 60% B and 40% A. Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak with good peak shape. A gradient may be necessary to resolve all degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax). A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected instability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Addressing Assay Interference by 2-(Benzo[d]thiazol-2-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by 2-(Benzo[d]thiazol-2-yl)acetic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a chemical compound containing a benzothiazole core. Benzothiazole derivatives are known to be biologically active and are often investigated in drug discovery screens.[1][2] However, the chemical structure of this compound class also presents a risk for assay interference through several mechanisms, including inherent fluorescence, light quenching, compound aggregation, and chemical reactivity.[3][4] These interferences can lead to false-positive or false-negative results, making it crucial to perform appropriate control experiments.
Q2: My compound, this compound, is showing activity in my fluorescence-based assay. How can I be sure it's a real hit?
A2: Apparent activity in fluorescence-based assays can be misleading. It is essential to perform counter-screens to rule out common artifacts. The primary sources of interference to investigate are autofluorescence (the compound itself emits light at the detection wavelength) and fluorescence quenching (the compound absorbs the light emitted by the assay's reporter).[5]
Q3: I am observing a "bell-shaped" dose-response curve with my compound. What could be the cause?
A3: A bell-shaped or other atypical dose-response curve can be indicative of compound aggregation at higher concentrations.[1] Aggregates can non-specifically sequester and inhibit enzymes or interfere with detection systems, leading to a decrease in the apparent activity at high concentrations.
Q4: Could this compound be reacting with components in my assay, such as DTT or luciferase?
A4: Yes, the benzothiazole scaffold can be chemically reactive. For instance, some benzothiazole derivatives have been shown to interact with the luciferin-binding pocket of firefly luciferase, potentially inhibiting the enzyme and interfering with luciferase-based reporter assays.[4][6] Additionally, the reactivity of the compound with thiol-containing reagents like DTT should be considered, as this can also lead to assay artifacts.
Q5: How can I mitigate interference from this compound in my high-throughput screening (HTS) campaign?
A5: Mitigation strategies should be implemented early in the screening process. These include:
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Assay Choice: Whenever possible, use assay technologies that are less prone to interference, such as those that are not fluorescence-based.
-
Counter-Screens: Routinely perform counter-screens for autofluorescence, quenching, and aggregation.
-
Detergents: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to prevent compound aggregation.
-
Orthogonal Assays: Confirm primary hits in a secondary, orthogonal assay that uses a different detection method or technology.[6]
Troubleshooting Guides
Guide 1: Investigating Autofluorescence and Fluorescence Quenching
Issue: A fluorescence-based assay shows a positive signal in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocols:
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in the primary assay.
-
Dispense the dilutions into a microplate.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
-
-
Fluorescence Quenching Check:
-
Prepare three sets of samples:
-
A: Assay buffer + assay fluorophore (or fluorescent substrate/product).
-
B: Assay buffer + assay fluorophore + this compound (at the highest concentration used in the primary assay).
-
C: Assay buffer only (blank).
-
-
Incubate under the same conditions as the primary assay.
-
Measure the fluorescence of all samples.
-
Interpretation: If the fluorescence of sample B is significantly lower than that of sample A (after subtracting the blank), the compound is quenching the fluorescent signal.
-
Data Presentation:
Table 1: Example Data for Autofluorescence of a Benzothiazole Analog
| Compound Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0 (Buffer) | 50 |
| 1 | 150 |
| 5 | 750 |
| 10 | 1500 |
| 25 | 3750 |
| 50 | 7500 |
Table 2: Example Data for Fluorescence Quenching by a Benzothiazole Analog
| Sample | Fluorescence Intensity (a.u.) |
| Fluorophore only | 10000 |
| Fluorophore + 25 µM Compound | 4500 |
| Buffer only | 50 |
Guide 2: Identifying Compound Aggregation
Issue: The compound shows activity, potentially with an atypical dose-response curve.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the purity of synthesized 2-(Benzo[d]thiazol-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2-(Benzo[d]thiazol-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary synthesis routes are:
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Nucleophilic Substitution: Reaction of 2-mercaptobenzothiazole with a haloacetic acid (like chloroacetic acid or bromoacetic acid) or its ester in the presence of a base.[1][2][3] If an ester is used, a subsequent hydrolysis step is required.
-
Condensation Reaction: Condensation of 2-aminothiophenol with a suitable dicarboxylic acid derivative or equivalent.[4][5][6]
Q2: What are the likely impurities in my crude this compound?
A2: Potential impurities largely depend on the synthetic route and reaction conditions. Common impurities may include:
-
Unreacted starting materials such as 2-mercaptobenzothiazole or 2-aminothiophenol.[7]
-
Unreacted haloacetic acid or its ester.
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By-products from side reactions, which can include self-condensation products of the starting materials.
-
Residual solvents used in the synthesis or work-up.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a highly effective method for determining the purity of this compound and other moderately polar aromatic compounds. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS), especially for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Problem: The crude product shows significant impurities upon initial analysis (e.g., by TLC or HPLC).
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are added in the correct stoichiometric ratios.
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, or base used may not be ideal.
-
Solution: Review the literature for optimal conditions for your specific synthetic route. For the reaction of 2-mercaptobenzothiazole with a haloacetic acid, ensure the base is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.
-
-
Ineffective Work-up: The extraction or washing steps may not be adequately removing impurities.
-
Solution: Perform multiple extractions with an appropriate organic solvent. Wash the organic layer with brine to remove water-soluble impurities and dry it thoroughly before solvent evaporation. Acid-base washes can be effective for removing acidic or basic starting materials.
-
Issue 2: Difficulty in Removing a Persistent Impurity
Problem: A specific impurity remains even after basic purification steps.
Possible Causes & Solutions:
-
Co-precipitation: The impurity may have similar solubility to the desired product, causing it to co-precipitate.
-
Solution 1: Recrystallization. This is a powerful technique for purifying solid compounds. The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. Ethanol and chloroform have been reported as effective recrystallization solvents for related compounds.[1][8]
-
Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography provides a higher degree of separation. A silica gel column is commonly used for compounds of this polarity. The eluent system should be optimized by TLC to achieve good separation between the product and the impurity.
-
Issue 3: Product is an Oil or Gummy Solid Instead of a Crystalline Powder
Problem: The final product is not a solid, making it difficult to handle and purify.
Possible Causes & Solutions:
-
Presence of Impurities: Impurities can often prevent a compound from crystallizing properly.
-
Solution: Attempt to purify the oil using column chromatography to remove the impurities that may be inhibiting crystallization.
-
-
Residual Solvent: Trapped solvent can result in an oily product.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can help remove stubborn solvents.
-
-
Amorphous Nature: The compound may naturally exist in an amorphous state under the isolation conditions.
-
Solution: Try different crystallization techniques. After purification, attempt recrystallization from various solvents. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective.
-
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is based on the reaction of 2-mercaptobenzothiazole with a haloacetic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole in a suitable solvent such as ethanol or methanol.[3]
-
Base Addition: Add a base, such as potassium hydroxide or potassium carbonate, to the solution and stir.[2][3]
-
Reagent Addition: Slowly add a solution of bromoacetic acid or chloroacetic acid in the same solvent to the reaction mixture.[2][3]
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Reaction: Stir the mixture at room temperature or under reflux for several hours, monitoring the reaction progress by TLC.[2][3]
-
Work-up: After the reaction is complete, dilute the mixture with water and acidify with a mineral acid like HCl to precipitate the crude product.[2]
-
Isolation: Filter the precipitate, wash it with water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at high temperature and low solubility at low temperature. Ethanol is often a good starting point.[8]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 95-98% | Simple, cost-effective, good for removing major impurities. | May not be effective for impurities with similar solubility; product loss in the mother liquor. |
| Multiple Recrystallizations | >98% | Can significantly increase purity. | Increased product loss with each step; time-consuming. |
| Column Chromatography | >99% | Excellent for separating complex mixtures and closely related impurities. | More complex, requires more solvent and time, potential for product loss on the column. |
Note: The purity achieved can vary significantly based on the nature and amount of impurities in the crude product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for enhancing the purity of the synthesized product.
References
- 1. chemmethod.com [chemmethod.com]
- 2. (2-BENZOTHIAZOLYLTHIO)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for scaling up the synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 2-(Benzo[d]thiazol-2-yl)acetic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides solutions to common issues that may arise during the synthesis of this compound, helping you to optimize your reaction for higher yield and purity, particularly when scaling up.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
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Suboptimal Temperature: Temperature control is crucial. For the synthesis from 2-aminothiophenol and malonic acid, ensure the temperature is high enough to drive the condensation and cyclization, but not so high as to cause decomposition. When using 2-mercaptobenzothiazole and chloroacetic acid, maintaining a consistent reflux temperature is key.
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Inefficient Cyclization and Oxidation (2-Aminothiophenol Route): The formation of the benzothiazole ring requires both cyclization and a subsequent oxidation step. If the oxidation is incomplete, the dihydrobenzothiazole intermediate may be the major product, leading to low yields of the desired aromatic compound. Ensure adequate aeration or consider using a mild oxidizing agent if the reaction is performed under an inert atmosphere.[1]
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Purity of Reactants: The purity of starting materials, especially 2-aminothiophenol which can oxidize on storage, is critical. Using old or impure starting materials can lead to a host of side reactions and significantly lower your yield.
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Moisture: The presence of water can interfere with the condensation reactions. Ensure you are using dry solvents and glassware, particularly when scaling up.
Question 2: I am observing significant byproduct formation, which is complicating purification. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common challenge, especially during scale-up.
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Unreacted Starting Materials: As mentioned, these are the most common "impurities." Optimizing reaction time and temperature can help drive the reaction to completion.
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2-Methylbenzothiazole (from 2-aminothiophenol and malonic acid): Malonic acid can decarboxylate under the reaction conditions to form acetic acid, which can then react with 2-aminothiophenol to produce 2-methylbenzothiazole. Careful temperature control can help to minimize this side reaction.
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Polymeric Materials: At higher temperatures, starting materials or intermediates can polymerize, leading to the formation of intractable tars. This is a common issue in larger-scale reactions where localized overheating can occur. Ensure efficient stirring and uniform heat distribution in your reactor.
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Disulfide Formation: 2-Aminothiophenol can readily oxidize to form a disulfide dimer, which will not participate in the desired reaction. Storing 2-aminothiophenol under an inert atmosphere and using it as fresh as possible can mitigate this.
Question 3: I'm having trouble with the purification of the final product, this compound. What is the best way to purify it, especially at a larger scale?
Answer: Purification of this compound is typically achieved by recrystallization.
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Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethanol or a mixture of ethanol and water is often a good choice.[2] Perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific product.
-
Recrystallization Procedure:
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Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly and undisturbed to room temperature to allow for the formation of well-defined crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals thoroughly under vacuum.
-
Question 4: When scaling up the reaction, I'm noticing a significant drop in yield and an increase in byproducts. What are the key considerations for a successful scale-up?
Answer: Scaling up a reaction presents a new set of challenges that are often not apparent at the lab scale.
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Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more challenging. This can lead to localized "hot spots" that promote side reactions and decomposition. Ensure your reactor has adequate heating and cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mixture.
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Mixing: Inefficient mixing can lead to localized concentration gradients of reactants, which can also favor the formation of byproducts. The type and speed of the stirrer should be optimized for the scale of the reaction.
-
Addition Rates: The rate of addition of reagents can have a significant impact on the reaction outcome at a larger scale. A slow, controlled addition of one reagent to another can often help to control the reaction temperature and minimize the formation of byproducts.
-
Work-up and Isolation: The work-up and isolation procedures may need to be adapted for larger quantities. For example, extractions may require more time and larger volumes of solvent. The efficiency of filtration can also be a factor.
Experimental Protocols
Two common synthetic routes for the preparation of this compound are detailed below.
Method 1: From 2-Aminothiophenol and Malonic Acid
This method involves the condensation of 2-aminothiophenol with malonic acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization and decarboxylation to yield the final product.
Reaction Scheme:
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminothiophenol (1.0 eq) and malonic acid (1.2 eq).
-
Heat the mixture with stirring. The reaction is typically carried out at a temperature of 140-160 °C. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Method 2: From 2-Mercaptobenzothiazole and Chloroacetic Acid
This two-step synthesis involves the S-alkylation of 2-mercaptobenzothiazole with a chloroacetic acid derivative, followed by hydrolysis of the resulting ester to the carboxylic acid. A detailed protocol for a related synthesis of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate is available, which can be adapted.[2][3]
Reaction Scheme:
Step 1: Synthesis of an ester intermediate (e.g., Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate)
Step 2: Hydrolysis to this compound
Detailed Protocol (adapted from related syntheses): [2][3]
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as DMF.
-
Add a base, such as triethylamine (1.1 eq), and stir the mixture for 20 minutes at room temperature.
-
Gradually add ethyl chloroacetate (1.1 eq) to the reaction mixture and continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-65 °C and maintain for 14 hours.
-
After cooling, pour the reaction mixture over ice and add sodium bicarbonate. The product can be extracted with a suitable organic solvent.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-(benzo[d]thiazol-2-ylthio)acetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (if base hydrolysis was used) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of benzothiazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole, Ethyl Chloroacetate | Triethylamine | DMF | 60-65 | 14 | 87 | [3] |
| 2-Aminothiophenol, Malonic Acid | None (thermal condensation) | - | 140-160 | 2-4 | ~95 (for 2-methylbenzothiazole) | [4] |
| 2-Aminothiophenol, Aromatic/Aliphatic Carboxylic Acids | MeSO₃H/SiO₂ | - | 140 | 2-12 | 70-92 | [5] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
Mitigating degradation of 2-(Benzo[d]thiazol-2-yl)acetic acid during experimental procedures
Welcome to the technical support center for 2-(Benzo[d]thiazol-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common stability challenges.
Troubleshooting Guide: Common Degradation Issues
Researchers may encounter degradation of this compound under various experimental conditions. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound in solution over time, even when stored in the dark. | Hydrolysis: The acetic acid side chain or the benzothiazole ring may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. | - Maintain solutions at a neutral pH (around 7).- If the experimental protocol requires acidic or basic conditions, prepare solutions fresh and use them immediately.- Store stock solutions in a buffered system if possible. |
| Discoloration or precipitation of the compound, especially when exposed to light. | Photodegradation: The benzothiazole ring system is known to be photosensitive and can undergo dimerization or oxidation upon exposure to UV or even ambient light. | - Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to light during experimental manipulations.- If photodegradation is suspected, analyze a light-exposed sample against a dark control. |
| Inconsistent results or appearance of new peaks in chromatography when using oxidizing agents. | Oxidation: The thioether linkage in the molecule is susceptible to oxidation, potentially forming sulfoxides or sulfones. | - Avoid strong oxidizing agents in the experimental setup if possible.- If an oxidizing environment is necessary, consider the use of antioxidants, though their compatibility must be verified.- Degas solvents to remove dissolved oxygen. |
| Degradation upon heating. | Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[1] | - Avoid excessive heating of the compound in solution or as a solid.- If heating is required, use the lowest effective temperature and for the shortest duration possible.- Store the compound in a cool, dry place as recommended by safety data sheets.[1][2][3] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure stability, store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions using a suitable inert solvent in which the compound is stable. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store solutions in amber vials at low temperatures (e.g., -20°C) for short periods. To minimize degradation, consider using buffered solutions to maintain a neutral pH.
Experimental Procedures
Q3: My experiment involves a basic hydrolysis step. How can I minimize the degradation of this compound?
A3: Benzothiazole derivatives can be susceptible to hydrolysis under basic conditions. To mitigate this, perform the basic hydrolysis at the lowest possible temperature and for the shortest duration required for your reaction. Immediately after the reaction, neutralize the solution to a pH of approximately 7. It is crucial to analyze the sample promptly after the reaction.
Q4: I am conducting a photochemistry experiment. What precautions should I take?
A4: Given the photosensitivity of the benzothiazole moiety, it is critical to run control experiments in the dark to quantify the extent of photodegradation. Use light sources with specific wavelengths and control the intensity and duration of exposure. Analyze samples immediately after light exposure to prevent further degradation.
Q5: Are there any incompatible reagents I should be aware of?
A5: Avoid strong oxidizing agents, as they can oxidize the thioether linkage.[1] Also, be cautious with strong acids and bases, as they can promote hydrolysis.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing strategies to mitigate them.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.
-
Thermal Degradation: Place a sample of the solid compound in a hot air oven at a controlled temperature (e.g., 105°C) for a defined period. Also, reflux a solution of the compound for a set time.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to monitor the stability of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, but typically in the range of 250-320 nm for benzothiazoles). A DAD is recommended to detect degradation products that may have different UV spectra.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The stability-indicating nature of the method must be validated by demonstrating that the degradation products are well-resolved from the parent compound and from each other. Peak purity analysis using a DAD is essential to ensure that the parent peak is free from any co-eluting impurities.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of 2-(Benzo[d]thiazol-2-yl)acetic acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the investigational compound 2-(Benzo[d]thiazol-2-yl)acetic acid. While direct comparative clinical data is not available, this document synthesizes existing preclinical data for related benzothiazole derivatives and the known pharmacological profile of ibuprofen to offer a scientific comparison.
Introduction
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][4][5] Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[6][7][8] Derivatives of this compound have shown promising anti-inflammatory and analgesic effects in preclinical studies, suggesting a potential for this class of compounds as therapeutic agents.[9][10][11]
Mechanism of Action
Ibuprofen: The primary mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[2][4] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation and is the primary target for reducing inflammation and pain.[3] Ibuprofen's non-selective nature contributes to both its therapeutic effects and some of its gastrointestinal side effects.[3]
This compound and Derivatives: The precise mechanism of action for this compound is not as well-defined as ibuprofen's. However, studies on related benzothiazole derivatives suggest several potential pathways. Some derivatives have been shown to inhibit COX enzymes, similar to traditional NSAIDs.[7] Additionally, research indicates that some benzothiazole compounds may exert their anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and inhibiting the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2.[6]
Below is a diagram illustrating the COX pathway, a key target for both ibuprofen and potentially for this compound.
Caption: The Cyclooxygenase (COX) pathway and points of inhibition.
Comparative Quantitative Data
Direct comparative studies providing quantitative data for this compound against ibuprofen are limited. However, data from studies on structurally similar benzothiazole derivatives can provide an initial assessment of their potential anti-inflammatory efficacy. The following table summarizes representative data from preclinical models.
| Compound/Drug | In Vivo Model (Carrageenan-induced Paw Edema) | In Vitro Assay (Nitric Oxide Scavenging) | Reference |
| Ibuprofen | Significant inhibition of paw edema | - | [12] |
| Benzothiazole Derivative 1 | 81% inhibition of paw edema at 3 hours (equipotent to ibuprofen) | - | [12] |
| Benzothiazole Derivative 2 | 80% inhibition of paw edema at 3 hours | - | [7] |
| Benzothiazole Derivative 3 | Exhibited good anti-inflammatory activity | - | [9] |
Note: The data for benzothiazole derivatives are from different studies and may not be directly comparable due to variations in experimental conditions. The specific derivatives are structurally related to this compound.
Experimental Protocols
The anti-inflammatory activity of these compounds is typically evaluated using a combination of in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation.[13][14]
Methodology:
-
Animal Model: Wistar albino rats or Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test compound groups.
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Administration: The test compound or standard drug is administered orally or intraperitoneally.
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Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan suspension is administered into the hind paw of the animals to induce localized edema.[13][15][16]
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Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[16]
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
The following diagram outlines the workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for in vivo anti-inflammatory screening.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay is used to determine the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.[17][18][19]
Methodology:
-
NO Generation: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[17]
-
Incubation: The test compound is incubated with the sodium nitroprusside solution.
-
Quantification: The amount of nitrite produced is measured using the Griess reagent.[18][20]
-
Analysis: A decrease in the amount of nitrite in the presence of the test compound indicates its NO scavenging activity. The percentage of NO scavenging is then calculated.
Conclusion
Ibuprofen is a well-characterized and effective anti-inflammatory agent with a clear mechanism of action. While this compound is a less-studied compound, the available data on its structural analogs are promising, suggesting potent anti-inflammatory properties that may be mediated through COX inhibition and/or modulation of the NF-κB pathway. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to established NSAIDs like ibuprofen. The experimental protocols outlined provide a framework for such future investigations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen | healthdirect [healthdirect.gov.au]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Anti-inflammatory and analgesic action of 2-phenyl-5-benzothiazole acetic acid (K-308) and 2-phenyl-5-benzothiazole propionic acid (K-309)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. Evaluation of nitric oxide scavenging activity, in vitro and ex vivo, of selected medicinal plants traditionally used in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In vivo efficacy of 2-(Benzo[d]thiazol-2-yl)acetic acid derivatives compared to standard drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and safer anti-inflammatory therapeutics, a class of compounds known as 2-(Benzo[d]thiazol-2-yl)acetic acid derivatives is demonstrating significant promise in preclinical studies. This comparative guide offers researchers, scientists, and drug development professionals an objective overview of the in vivo efficacy of these novel compounds against established standard drugs, supported by experimental data and mechanistic insights.
Executive Summary
Benzothiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Recent in vivo studies, primarily utilizing the carrageenan-induced paw edema model in rodents, have highlighted their potent anti-inflammatory effects. This guide synthesizes findings from multiple studies, presenting a clear comparison of the efficacy of various this compound derivatives and their analogs against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and selective COX-2 inhibitors such as Celecoxib. The data indicates that several synthesized benzothiazole derivatives exhibit anti-inflammatory activity comparable, and in some cases superior, to these standard drugs. The primary mechanism of action appears to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.
Comparative In Vivo Efficacy
The anti-inflammatory potential of novel this compound derivatives and related benzothiazole compounds has been rigorously evaluated in animal models. The following table summarizes the quantitative data on the percentage of edema inhibition in the carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.
| Compound ID | Dose (mg/kg) | Time (h) | % Edema Inhibition | Standard Drug | Dose (mg/kg) | % Edema Inhibition |
| Compound 17c [1] | Not Specified | 1 | 72 | Celecoxib [1] | Not Specified | Not Specified |
| 2 | 76 | |||||
| 3 | 80 | |||||
| Compound 17i [1] | Not Specified | 1 | 64 | Celecoxib [1] | Not Specified | Not Specified |
| 2 | 73 | |||||
| 3 | 78 | |||||
| Compound S-4 [2] | Not Specified | Not Specified | Highest | Diclofenac Sodium | Not Specified | Not Specified |
| Compound 2d [3] | Not Specified | Not Specified | 90.7 | Indomethacin | Not Specified | Not Specified |
| Compound 2c [3] | Not Specified | Not Specified | 86.8 | Indomethacin | Not Specified | Not Specified |
| Compound 2g [3] | Not Specified | Not Specified | 82.9 | Indomethacin | Not Specified | Not Specified |
Experimental Protocols
The in vivo anti-inflammatory activity of the benzothiazole derivatives is predominantly assessed using the carrageenan-induced paw edema model in rats or mice. The following is a generalized experimental protocol synthesized from multiple studies.
Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Healthy adult albino rats or mice of either sex are acclimatized to the laboratory conditions for a period of at least one week before the experiment. The animals are housed in standard cages with free access to food and water.
-
Grouping: The animals are randomly divided into several groups, typically consisting of a control group, a standard drug group, and multiple test groups for different doses of the benzothiazole derivatives.
-
Drug Administration: The test compounds, standard drug (e.g., Diclofenac sodium, Indomethacin, or Celecoxib), and vehicle (for the control group) are administered orally or intraperitoneally, typically 30 to 60 minutes before the induction of inflammation.
-
Induction of Inflammation: A freshly prepared 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3] Inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, studies suggest that the anti-inflammatory actions of some benzothiazole derivatives may also involve the modulation of the NF-κB and MAPKs signaling pathways.[4][5]
Below is a diagram illustrating the inhibition of the COX-2 signaling pathway by benzothiazole derivatives.
Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.
Conclusion
The collective evidence from in vivo studies strongly supports the potential of this compound derivatives as a promising new class of anti-inflammatory agents. Their efficacy, which is often comparable to or exceeds that of standard drugs, coupled with a well-defined mechanism of action centered on COX-2 inhibition, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationship, evaluating their safety profiles, and exploring their efficacy in chronic inflammation models to fully realize their therapeutic potential.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-(Benzo[d]thiazol-2-yl)acetic Acid Analogs
A deep dive into the pharmacological landscape of 2-(benzo[d]thiazol-2-yl)acetic acid analogs reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. Researchers have extensively explored the structure-activity relationships (SAR) of this class of compounds, demonstrating their efficacy against a range of biological targets, including cancer, inflammation, and microbial infections. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] When functionalized with an acetic acid moiety at the 2-position, the resulting this compound scaffold has served as a foundational template for the synthesis of numerous derivatives with tailored pharmacological profiles. SAR studies have been instrumental in elucidating the impact of various substituents on the benzothiazole core and modifications of the acetic acid side chain, guiding the design of more potent and selective compounds.
Comparative Analysis of Biological Activities
The therapeutic utility of this compound analogs spans multiple disease areas. The following sections present a comparative analysis of their performance in key therapeutic applications, with quantitative data summarized for clarity.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of benzothiazole derivatives against various cancer cell lines.[2][3] Modifications to the core structure have yielded compounds with significant antiproliferative activity. For instance, a series of N-(substituted-benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their thioamide counterparts have been evaluated for their cytotoxic potential.
| Compound ID | Substitution on Benzothiazole | Cancer Cell Line | IC50 (µM) |
| 2c | 6-ethoxy | A549 | Not specified |
| MCF7-MDR | Not specified | ||
| HT1080 | Not specified | ||
| 3c | 6-ethoxy | A549 | Not specified |
| MCF7-MDR | Not specified | ||
| HT1080 | Not specified | ||
| Table 1: Cytotoxic activity of selected N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide and carbothioamide analogs.[2] Note: Specific IC50 values were not provided in the abstract, but compounds 2c and 3c were reported to have significant cytotoxicity. |
The synthesis of novel benzothiazole-2-thiol derivatives has also led to the discovery of potent anticancer agents.[4] These compounds, which incorporate a thioacetic acid linker, have been shown to inhibit the proliferation of various cancer cell lines.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzo[d]thiazole analogs have been investigated, with several compounds demonstrating significant activity.[5] A study focusing on selective COX-2 inhibition identified analogs with potent anti-inflammatory effects in an ear edema model and analgesic effects in an acetic acid-induced writhing test.
| Compound ID | Anti-inflammatory Activity (Inhibition Rate %) | Analgesic Activity (Inhibition Rate %) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 2c | 86.8 | - | 0.28 | 18.6 |
| 2d | 90.7 | - | - | - |
| 2g | 82.9 | - | 0.77 | 7.2 |
| 3d | - | - | 0.55 | 10.9 |
| 3f | - | - | 0.42 | 13.1 |
| 3g | - | - | 0.61 | 9.8 |
| Table 2: Anti-inflammatory, analgesic, and COX-2 inhibitory activity of selected benzo[d]thiazole analogs.[5] A '-' indicates data not provided in the abstract. |
These findings suggest that the benzo[d]thiazole scaffold is a promising starting point for the development of novel anti-inflammatory and analgesic drugs with selective COX-2 inhibition.[5]
Antimicrobial Activity
The antibacterial and antifungal potential of benzothiazole derivatives has been another active area of research.[6] SAR studies have indicated that specific substitutions on the benzothiazole ring can significantly enhance antimicrobial activity. For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity.[6] Another study highlighted that substitutions of pyrano-2,3-pyrazole and ethylene nitrile-amino benzoxazole moieties at the 2nd position of the benzothiazole ring improved bacterial inhibition.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Human cancer cell lines (e.g., A549, H1299, A431) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a defined period. Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[3]
In Vivo Anti-inflammatory and Analgesic Assays
Ear Edema Model: The anti-inflammatory activity of the compounds can be assessed using a mouse model of ear edema induced by a topical irritant (e.g., croton oil). The test compounds are administered orally or topically before the application of the irritant. The degree of edema is quantified by measuring the thickness or weight of the ear punch biopsies. The percentage inhibition of edema is calculated by comparing the results from the treated groups with the control group.[5]
Acetic Acid-Induced Writhing Test: The analgesic effect of the compounds can be evaluated using the acetic acid-induced writhing test in mice. The animals are pre-treated with the test compounds before the intraperitoneal injection of acetic acid. The number of writhes (abdominal constrictions) is counted for a specific period. The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the control group.[5]
Structure-Activity Relationship Insights
The collective findings from various studies provide valuable insights into the SAR of this compound analogs.
General SAR for Anticancer Activity:
Caption: Key SAR features for anticancer activity.
General SAR for Anti-inflammatory Activity (COX-2 Inhibition):
Caption: Key SAR features for anti-inflammatory activity.
References
- 1. allsubjectjournal.com [allsubjectjournal.com]
- 2. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Molecular Docking Guide to Benzothiazole Derivatives as COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of various benzothiazole derivatives against the cyclooxygenase-2 (COX-2) enzyme. The information herein is supported by data from multiple research studies, offering insights into structure-activity relationships and the potential for developing more potent and selective COX-2 inhibitors.
Comparative Binding Affinities of Benzothiazole Derivatives
The following table summarizes the molecular docking scores of various benzothiazole derivatives against the COX-2 active site as reported in different studies. Lower docking scores generally indicate a higher predicted binding affinity.
| Compound ID | Derivative Type | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Series 1 | |||||
| 17c | N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide | -12.50 | Celecoxib | - | Not specified |
| 17i | N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide | Not specified | Celecoxib | - | Not specified |
| Series 2 | |||||
| A1 | 2-(trimethoxyphenyl)-thiazole derivative | Not specified | Meloxicam | - | - |
| A2 | 2-(trimethoxyphenyl)-thiazole derivative | Not specified | Meloxicam | - | - |
| A3 | 2-(trimethoxyphenyl)-thiazole derivative | Not specified | Meloxicam | - | Arg120, Tyr355, Ser530, Met522, Trp387 |
| A6 | 2-(trimethoxyphenyl)-thiazole derivative | Not specified | Meloxicam | - | - |
| A8 | 2-(trimethoxyphenyl)-thiazole derivative | Not specified | Meloxicam | - | - |
| Series 3 | |||||
| A1 | 1,3-benzothiazole-2-amine derivative | -5.9 | Vigabatrin | -5.2 | Not specified |
| A3 | 1,3-benzothiazole-2-amine derivative | -5.8 | Vigabatrin | -5.2 | Not specified |
| A9 | 1,3-benzothiazole-2-amine derivative | -6.1 | Vigabatrin | -5.2 | Not specified |
| A10 | 1,3-benzothiazole-2-amine derivative | -5.9 | Vigabatrin | -5.2 | Not specified |
| A11 | 1,3-benzothiazole-2-amine derivative | -6.0 | Vigabatrin | -5.2 | Not specified |
| A12 | 1,3-benzothiazole-2-amine derivative | -6.1 | Vigabatrin | -5.2 | Not specified |
| A14 | 1,3-benzothiazole-2-amine derivative | -6.6 | Vigabatrin | -5.2 | Not specified |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in docking software and parameters.
Experimental Protocols: Molecular Docking of COX-2 Inhibitors
The following is a generalized, detailed protocol for conducting molecular docking studies of benzothiazole derivatives with the COX-2 enzyme, based on common practices in the field.[1]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, human COX-2, is retrieved from the Protein Data Bank (PDB). A commonly used PDB entry is 3LN1.[1][2]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field, for instance, MMFF94.[1]
-
Gasteiger partial charges are assigned to the ligand atoms, and non-polar hydrogen atoms are merged.[2]
3. Active Site Definition and Grid Generation:
-
The active site of COX-2 is identified, typically based on the location of the co-crystallized ligand in the PDB structure. Key residues in the COX-2 active site include Arg120, Tyr355, and Tyr385.[1]
-
A grid box is generated around the active site to define the search space for the docking simulation. The size of the grid box is set to be large enough to accommodate the ligand and allow for rotational and translational movements.
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or Hex.[2][3][4]
-
The prepared protein and ligand files are loaded into the software.
-
Docking parameters, including the number of binding modes to be generated and the exhaustiveness of the search, are set.
-
The docking algorithm then explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest docking score (binding energy).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.
Visualizations
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The COX-2 signaling pathway and the inhibitory action of benzothiazole derivatives.
References
Benchmarking the antibacterial spectrum of 2-(Benzo[d]thiazol-2-yl)acetic acid against known antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of select benzothiazole derivatives against established antibiotics. The data presented is compiled from recent studies and is intended to offer insights into the potential of this class of compounds in the development of novel antimicrobial agents. While specific data for 2-(Benzo[d]thiazol-2-yl)acetic acid was not available in the cited literature, this guide focuses on structurally related benzothiazole compounds to provide a relevant benchmark.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. For comparative purposes, the MIC values of commonly used antibiotics such as Ciprofloxacin and Chloramphenicol are included. Lower MIC values indicate greater antibacterial potency.
| Compound/Antibiotic | Organism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | |||
| Compound 41c (Isatin-benzothiazole hybrid) | Escherichia coli | 3.1 | [1] |
| Pseudomonas aeruginosa | 6.2 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Staphylococcus aureus | 12.5 | [1] | |
| Compound 66c (Sulfonamide-benzothiazole hybrid) | Pseudomonas aeruginosa | 3.1 - 6.2 | [1] |
| Staphylococcus aureus | 3.1 - 6.2 | [1] | |
| Escherichia coli | 3.1 - 6.2 | [1] | |
| Compound 2e (4-(2-(benzo[d]thiazol-2-yl)acetamido)benzoic acid) | Escherichia coli | (IZD) | [2] |
| Klebsiella pneumoniae | (IZD) | [2] | |
| Pseudomonas aeruginosa | (IZD) | [2] | |
| Staphylococcus aureus | (IZD) | [2] | |
| Compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide) | Staphylococcus aureus | 15.6 | [3] |
| Escherichia coli | 7.81 | [3] | |
| Salmonella typhi | 15.6 | [3] | |
| Klebsiella pneumoniae | 3.91 | [3] | |
| Standard Antibiotics | |||
| Ciprofloxacin | Escherichia coli | 12.5 | [1] |
| Pseudomonas aeruginosa | 12.5 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Staphylococcus aureus | 12.5 | [1] | |
| Chloramphenicol | Pseudomonas aeruginosa | > MIC of 66c | [1] |
| Staphylococcus aureus | > MIC of 66c | [1] | |
| Escherichia coli | > MIC of 66c | [1] |
*IZD (Inhibition Zone Diameter) values were reported, indicating significant activity, but specific MIC values were not provided in the abstract.
Experimental Protocols
The determination of the antibacterial spectrum of the benzothiazole derivatives and standard antibiotics is primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
Several colonies are then used to inoculate a sterile saline or broth solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
The standardized inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Antibiotics:
-
Stock solutions of the benzothiazole derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing a specific concentration of the test compound, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 16-20 hours under aerobic conditions.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: DNA Gyrase Inhibition
Benzothiazole derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.[1][5] One such target is DNA gyrase, an enzyme crucial for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. apec.org [apec.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Benzothiazole Acetic Acid Derivatives in Preclinical Animal Models
A Comparative Analysis of In Vivo Efficacy and Mechanisms of Action
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This guide provides a comparative overview of the in vivo validation of the anticancer mechanisms of two key derivatives related to 2-(Benzo[d]thiazol-2-yl)acetic acid: 2-(4-aminophenyl) benzothiazole (BTZ) and a novel benzothiazole-2-thiol derivative (XC-591) . The data presented herein, compiled from preclinical animal studies, offers valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Comparative In Vivo Antitumor Efficacy
The in vivo anticancer effects of BTZ and XC-591 have been evaluated in different tumor models, demonstrating significant tumor growth inhibition. The following table summarizes the key quantitative data from these studies.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| 2-(4-aminophenyl) benzothiazole (BTZ) | Orthotopic Rat Glioma Model (C6 cells) | Glioma | 10 mg/kg and 15 mg/kg daily for 21 days | - Reduced tumor volume to 12% compared to untreated controls.- 23-fold increase in apoptotic cells. - Marked reduction in CD31-stained blood vessels (16% of control). | [1][2] |
| Benzothiazole-2-thiol derivative (XC-591) | Murine Breast Cancer Model (4T1 cells) | Breast Cancer | 50 mg/kg and 100 mg/kg (p.o.) | - Tumor growth regression of 48.5% (50 mg/kg) and 79% (100 mg/kg).- Decreased average tumor weight by 46.9% (50 mg/kg) and 71.8% (100 mg/kg).- Inhibition of pulmonary metastasis. | [3][4] |
Deciphering the Mechanisms of Action: Insights from In Vivo Studies
The anticancer activity of these benzothiazole derivatives is attributed to their ability to modulate key cellular processes, including apoptosis, cell proliferation, and angiogenesis.
A study on 2-(4-aminophenyl) benzothiazole (BTZ) in a rat glioma model revealed that its antitumor effect is mediated through the induction of apoptosis and inhibition of angiogenesis.[1][2] Treatment with BTZ led to a significant increase in apoptotic cells within the tumor tissue.[1] Furthermore, a marked reduction in blood vessel density was observed, indicating a potent anti-angiogenic effect.[1] This was associated with decreased expression of key angiogenesis-related proteins such as vascular endothelial growth factor (VEGF) and its receptor Flt1.[1] The study also noted alterations in cell cycle control proteins, with decreased pRb expression and increased p53 and cyclin D1 expression.[1]
Similarly, a novel benzothiazole-2-thiol derivative, XC-591 , demonstrated significant antitumor and antimetastatic activity in a murine breast cancer model.[3][4] Histological analysis of tumors from XC-591-treated mice showed increased apoptosis and inhibited proliferation and angiogenesis.[3][4] The molecular mechanism was linked to the inhibition of RhoGDI, activation of caspase-3, and a decrease in phosphorylated Akt, a key regulator of cell survival.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited animal studies.
Orthotopic Glioma C6 Rat Model for BTZ Evaluation[1][2]
-
Cell Culture: Rat C6 glioma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male rats were anesthetized and stereotactically injected with C6 glioma cells into the brain to establish the orthotopic tumor model.
-
Treatment: Following tumor cell implantation, rats were randomly assigned to treatment and control groups. The treatment groups received daily intraperitoneal injections of BTZ at doses of 10 mg/kg and 15 mg/kg body weight for 21 days. The control group received the vehicle.
-
Tumor Analysis: At the end of the treatment period, animals were sacrificed, and brains were harvested. Tumor volumes were calculated.
-
Immunohistochemistry: Tumor tissues were sectioned and stained with antibodies against CD31 (a marker for blood vessels) and PCNA (a marker for cell proliferation).
-
TUNEL Assay: Apoptosis in tumor sections was detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Western Blot Analysis: Protein expression levels of angiogenesis and cell cycle-related markers (VEGF, Flt1, ERK1/2, MMP2, pRb, E2F1, cyclin D1, p53) were determined by Western blotting.
Murine Breast Cancer Model for XC-591 Evaluation[3][4]
-
Cell Culture: Murine 4T1 breast cancer cells were maintained in complete medium.
-
Animal Model: Female BALB/c mice were subcutaneously inoculated with 4T1 cells into the mammary fat pad.
-
Treatment: Once tumors were established, mice were randomized into control and treatment groups. XC-591 was administered orally at doses of 50 mg/kg and 100 mg/kg.
-
Tumor Growth and Metastasis Assessment: Primary tumor size was measured regularly. At the end of the study, mice were euthanized, and primary tumors were weighed. Lungs were harvested to assess pulmonary metastasis.
-
Histological Analysis: Tumor tissues were processed for histological examination to assess apoptosis, proliferation, and angiogenesis.
-
Western Blot Analysis: Tumor lysates were analyzed by Western blotting to determine the expression levels of RhoGDI, caspase-3, and phosphorylated Akt.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by these benzothiazole derivatives.
Caption: Proposed anticancer mechanism of 2-(4-aminophenyl) benzothiazole (BTZ).
Caption: Proposed anticancer mechanism of the benzothiazole-2-thiol derivative (XC-591).
Caption: General experimental workflow for in vivo validation of anticancer agents.
References
- 1. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 2-(Benzo[d]thiazol-2-yl)acetic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-(Benzo[d]thiazol-2-yl)acetic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide provides a head-to-head comparison of two primary synthetic pathways to this compound, starting from either 2-aminothiophenol or 2-mercaptobenzothiazole, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
Two main strategies have been identified for the synthesis of this compound, each with distinct advantages and disadvantages. The choice of route will depend on factors such as the availability of starting materials, desired scale of reaction, and tolerance for multi-step procedures.
| Parameter | Route 1: From 2-Mercaptobenzothiazole | Route 2: From 2-Aminothiophenol |
| Starting Material | 2-Mercaptobenzothiazole | 2-Aminothiophenol |
| Key Reactions | 1. S-alkylation with an acetate synthon 2. (If necessary) Hydrolysis | 1. Cyclocondensation with a dicarboxylic acid or derivative |
| Overall Yield | ~78% (Direct) / High (Two-step, estimated) | Moderate to High (estimated) |
| Reaction Conditions | Route 1a: Reflux, 3 hours Route 1b: 60-65 °C, 14 hours (ester formation) | Elevated temperatures (reflux) |
| Reagents | Chloroacetic acid, KOH, Ethanol (Route 1a) Ethyl chloroacetate, Triethylamine, DMF (Route 1b) | Malonic acid or Chloroacetyl chloride |
| Advantages | Good to excellent yields, readily available starting material. | Potentially fewer steps if a suitable dicarboxylic acid derivative is used. |
| Disadvantages | Route 1b requires a second hydrolysis step. | The direct condensation with malonic acid may favor decarboxylation to the methyl derivative. Reaction with chloroacetyl chloride produces an intermediate that requires further conversion. |
Experimental Protocols
Route 1a: Synthesis from 2-Mercaptobenzothiazole and Chloroacetic Acid
This one-step method provides a direct route to the target compound.
Experimental Procedure:
-
To a solution of 1.0 g of potassium hydroxide in 50 mL of 70% ethanol, add 1.7 g (0.01 mol) of 2-mercaptobenzothiazole and 0.8 g (0.01 mol) of chloroacetic acid.
-
Reflux the reaction mixture for three hours.
-
After reflux, allow the ethanol to evaporate in a fume hood.
-
Dissolve the resulting precipitate in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield 2-(benzo[d]thiazol-2-ylthio)acetic acid.[1]
Reported Yield: 78%[1]
Route 1b: Two-Step Synthesis from 2-Mercaptobenzothiazole via Ethyl Ester Intermediate
This two-step route involves the formation of an ethyl ester intermediate, which is then hydrolyzed to the final product.
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Experimental Procedure:
-
Prepare a solution of 5.25 mL of 2-mercaptobenzothiazole in 45 mL of DMF and add 6 mL of triethylamine.
-
Stir the mixture for 20 minutes at room temperature.
-
Gradually add 4.5 mL of ethyl chloroacetate to the mixture and continue stirring for an additional 30 minutes at room temperature.
-
Heat the reaction mixture at 60-65 °C for 14 hours.
-
After cooling, pour the reaction mixture over ice and add sodium bicarbonate.
-
Separate the product, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, using a separating funnel.[2]
Reported Yield: 87% (for the ethyl ester)[2]
Step 2: Hydrolysis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
A detailed experimental protocol for the alkaline hydrolysis of the ethyl ester is a standard procedure in organic synthesis. Typically, this would involve refluxing the ester with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Route 2: Synthesis from 2-Aminothiophenol
This route involves the formation of the benzothiazole ring and the introduction of the acetic acid side chain in a single pot or in a stepwise manner.
Conceptual Experimental Workflow (based on general procedures):
-
Cyclocondensation: React 2-aminothiophenol with a suitable C2-synthon that can be converted to a carboxylic acid. One potential route involves the reaction with chloroacetyl chloride to form 2-chloromethylbenzothiazole.
-
Conversion to Acetic Acid: The resulting 2-chloromethylbenzothiazole would then be converted to this compound. This could potentially be achieved through a cyanide-mediated reaction followed by hydrolysis, or by reaction with a malonic ester followed by hydrolysis and decarboxylation. While the direct condensation of 2-aminothiophenol with malonic acid has been reported to yield 2-methylbenzothiazole, modifications to this procedure could potentially favor the formation of the desired acetic acid derivative.[3]
A detailed, optimized, and high-yield protocol for the direct synthesis of this compound from 2-aminothiophenol was not prominently available in the reviewed literature, suggesting that the routes starting from 2-mercaptobenzothiazole are more commonly employed.
Visualization of Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Comparative diagram of synthetic routes to this compound.
Conclusion
Based on the available experimental data, the synthetic routes starting from 2-mercaptobenzothiazole appear to be more established and offer higher reported yields for the synthesis of this compound and its precursors. The direct, one-step reaction with chloroacetic acid (Route 1a) is a straightforward option with a good reported yield. The two-step process via the ethyl ester (Route 1b) also provides a high yield for the initial step and is a viable alternative, particularly for large-scale synthesis where purification of the intermediate may be advantageous. While the synthesis from 2-aminothiophenol (Route 2) is conceptually feasible, further optimization and detailed protocol development are required to make it a competitive alternative to the routes starting from 2-mercaptobenzothiazole. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Cross-Validation of In Vitro and In Silico Bioactivity for 2-(Benzo[d]thiazol-2-yl)acetic acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational (in silico) and laboratory-based (in vitro) research methodologies is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of in vitro and in silico findings for 2-(benzo[d]thiazol-2-yl)acetic acid and its derivatives, focusing on their potential as anti-inflammatory and anticancer agents. By cross-validating computational predictions with experimental results, we can enhance the efficiency and accuracy of identifying promising drug candidates.
I. Comparative Analysis of Anti-Inflammatory and Anticancer Bioactivity
Derivatives of this compound have demonstrated notable bioactivity, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies, and as cytotoxic agents against various cancer cell lines. The following tables summarize the quantitative data from both in vitro assays and in silico molecular docking studies.
Table 1: In Vitro COX Inhibition and In Silico Docking Scores of Benzothiazole Derivatives
This table presents a comparison of the experimentally determined 50% inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes with the computationally predicted binding affinities (docking scores) for various benzothiazole derivatives. A lower IC50 value indicates higher potency, while a more negative docking score suggests a stronger binding affinity.
| Compound/Derivative | Target Enzyme | In Vitro IC50 (µM) | In Silico Docking Score (kcal/mol) | Reference |
| Derivative G10 | COX-1 | 5.0 | Not specified | [1] |
| Derivative G11 | COX-2 | 10.0 | Not specified | [1] |
| Indomethacin (Reference) | COX-2 | Not specified | -8.7 | [2] |
| Diclofenac (Reference) | COX-1 | Not specified | -7.4 | [2] |
Note: Direct comparative data for the parent compound, this compound, was not available in the reviewed literature. The data presented is for derivatives as specified in the cited studies.
Table 2: In Vitro Cytotoxicity and In Silico Docking of Benzothiazole Derivatives Against Cancer Targets
This table summarizes the cytotoxic effects of specific benzothiazole derivatives on different cancer cell lines, presented as IC50 values. It also includes in silico docking scores against relevant cancer targets like the Human Epidermal growth factor Receptor (HER2).
| Compound/Derivative | Cancer Cell Line | In Vitro IC50 (µM) | Target Enzyme | In Silico Docking Score (kcal/mol) | Reference |
| Compound 2 | Not specified | Not specified | HER2 | -10.4, -9.9, -9.8 | [3] |
| Compound 3 | Not specified | Not specified | HER2 | Higher affinity than compound 1 | [3] |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | Not specified | Not specified | [4] |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | Not specified | Not specified | [4] |
II. Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key in vitro and in silico experiments are provided below.
A. In Vitro Experimental Protocols
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of COX enzymes.
-
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Purified recombinant human or ovine COX-1 or COX-2 is incubated with a heme cofactor in an assay buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme mixture at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and TMPD.
-
The absorbance is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]
-
2. Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined from the dose-response curve.
-
B. In Silico Experimental Protocol
1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Principle: This method predicts the binding affinity and interaction between a ligand (the test compound) and a target protein (e.g., COX-2, HER2) by using scoring functions to estimate the strength of the interaction.
-
Procedure:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structure of the ligand is drawn and converted to a 3D structure, followed by energy minimization.
-
Grid Generation: A binding site on the protein is defined, and a grid box is generated around this site to specify the search space for the ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore various possible conformations of the ligand within the defined binding site and to calculate the binding energy for each conformation.[3]
-
Analysis of Results: The results are analyzed to identify the best-docked conformation based on the lowest binding energy (docking score). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are visualized and analyzed.
-
III. Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the cross-validation of in vitro and in silico results.
Caption: A generalized workflow for cross-validating in silico and in vitro results.
Caption: The role of COX enzymes in inflammation and their inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of 2-(Benzo[d]thiazol-2-yl)acetic Acid Derivatives: An In Vitro Analysis
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various 2-(Benzo[d]thiazol-2-yl)acetic acid derivatives and related benzothiazole compounds on a panel of human cancer cell lines. The data presented herein, derived from multiple independent studies, offers a valuable resource for researchers and professionals in the fields of oncology and medicinal chemistry. The inhibitory concentrations (IC50) are summarized to facilitate a clear comparison of the anticancer potential of these compounds.
Data Summary: IC50 Values in Human Cancer Cell Lines
The in vitro anticancer activity of the synthesized benzothiazole derivatives was evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined. The results are presented in the tables below.
Table 1: IC50 Values of Pyridine and Pyrimidine Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12[1] |
| 3d | MCF-7 (Breast Adenocarcinoma) | 43.4[1] |
| 3d | MDA-MB-231 (Breast Adenocarcinoma) | 35.9[1] |
| 4d | MCF-7 (Breast Adenocarcinoma) | 39.0[1] |
| 4d | MDA-MB-231 (Breast Adenocarcinoma) | 35.1[1] |
| Pyridine containing pyrimidine derivative 34 | colo205 (Colon Cancer) | 5.04[2] |
| Pyridine containing pyrimidine derivative 34 | U937 (Histiocytic Lymphoma) | 13.9[2] |
| Pyridine containing pyrimidine derivative 34 | MCF-7 (Breast Adenocarcinoma) | 30.67[2] |
| Pyridine containing pyrimidine derivative 34 | A549 (Lung Carcinoma) | 30.45[2] |
Table 2: IC50 Values of Benzothiazole-2-thiol Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
| 7e | SKRB-3 (Breast Cancer) | 1.2 |
| 7e | SW620 (Colorectal Adenocarcinoma) | 4.3 |
| 7e | A549 (Lung Carcinoma) | 44 |
| 7e | HepG2 (Hepatocellular Carcinoma) | 48 |
| 29 | SKRB-3 (Breast Cancer) | 1.2[3] |
| 29 | SW620 (Colorectal Adenocarcinoma) | 4.3[3] |
| 29 | A549 (Lung Carcinoma) | 44[3] |
| 29 | HepG2 (Hepatocellular Carcinoma) | 48[3] |
Table 3: IC50 Values of Other Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 10 | MNK-45 (Gastric Cancer) | 0.24 - 0.92[4] |
| 10 | NCI-H226 (Lung Cancer) | 0.24 - 0.92[4] |
| 10 | HT-29 (Colorectal Adenocarcinoma) | 0.24 - 0.92[4] |
| 10 | SK-N-SH (Neuroblastoma) | 0.24 - 0.92[4] |
| 40 | MCF-7 (Breast Adenocarcinoma) | 34.5[3][4] |
| 40 | HeLa (Cervical Cancer) | 44.15[3][4] |
| 40 | MG63 (Osteosarcoma) | 36.1[3][4] |
| 66 | HT-29 (Colorectal Adenocarcinoma) | 3.72 ± 0.3[4] |
| 66 | A549 (Lung Carcinoma) | 4.074 ± 0.3[4] |
| 66 | MCF-7 (Breast Adenocarcinoma) | 7.91 ± 0.4[4] |
| 67 | HT-29 (Colorectal Adenocarcinoma) | 3.47 ± 0.2[4] |
| 67 | A549 (Lung Carcinoma) | 3.89 ± 0.3[4] |
| 67 | MCF-7 (Breast Adenocarcinoma) | 5.08 ± 0.3[4] |
| 41 & 42 | Various Cancer Cell Lines | 1.1 - 8.8[4] |
| BZM-2 | PC3 (Prostate Cancer) | 34.79 ± 0.13[5] |
| BZM-2 | K562 (Chronic Myelogenous Leukemia) | 22.79 ± 3.0[5] |
| BZM-2 | MCF7 (Breast Adenocarcinoma) | 32.21 ± 0.78[5] |
| BZM-2 | SKLU (Lung Cancer) | 27.93 ± 1.8[5] |
Experimental Protocols
The IC50 values cited in this guide were predominantly determined using cell viability assays such as the MTT or Sulforhodamine B (SRB) assays. A representative protocol for the SRB assay is detailed below.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[6]
Materials:
-
96-well microtiter plates
-
Appropriate cell culture medium
-
Test compounds (this compound derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[8][9]
-
Washing: Remove the TCA solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.[6][9]
-
SRB Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]
-
Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove any unbound SRB dye.[8][9]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6][9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510-565 nm using a microplate reader.[6][7]
-
IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for determining IC50 values using the SRB assay.
Mechanism of Action: Signaling Pathways
Several studies suggest that the anticancer activity of benzothiazole derivatives is mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic mitochondrial apoptosis pathway.
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage, leading to changes in the mitochondrial membrane. This results in the release of cytochrome c, which in complex with Apaf-1 and pro-caspase-9 forms the apoptosome.[10] The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[10] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[10] Some benzothiazole derivatives have been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[1]
Caption: Simplified diagram of the intrinsic mitochondrial apoptosis pathway.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Assessing the selectivity of 2-(Benzo[d]thiazol-2-yl)acetic acid for its biological target compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-(Benzo[d]thiazol-2-yl)acetic acid's potential as a selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. Due to the limited publicly available direct experimental data on the specific inhibitory activity of this compound against aldose reductase, this guide focuses on the structure-activity relationships (SAR) of closely related benzothiazole and carboxylic acid derivatives to infer its potential efficacy and selectivity. The guide also presents a comparison with established aldose reductase inhibitors, supported by experimental data from the scientific literature.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (AR, EC 1.1.1.21), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to the accumulation of sorbitol. This accumulation is a major contributor to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these debilitating conditions.
A critical challenge in the development of aldose reductase inhibitors (ARIs) is achieving selectivity for aldose reductase (ALR2) over the highly homologous enzyme aldehyde reductase (ALR1). ALR1 plays a crucial role in the detoxification of various endogenous and exogenous aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects and toxicity. Consequently, the development of highly selective ALR2 inhibitors is a primary objective in this field of research.
The Polyol Pathway and the Role of Aldose Reductase
The following diagram illustrates the polyol pathway and the central role of aldose reductase.
Caption: The Polyol Pathway of Glucose Metabolism.
Comparative Analysis of Aldose Reductase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several known aldose reductase inhibitors, categorized by their structural class. This provides a benchmark for the potential efficacy of novel compounds like this compound.
| Inhibitor Class | Inhibitor | Aldose Reductase (ALR2) IC50 | Aldehyde Reductase (ALR1) IC50 | Selectivity Index (ALR1/ALR2) |
| Carboxylic Acids | Epalrestat | 0.1 - 0.2 µM | > 10 µM | > 50 - 100 |
| Tolrestat | 0.03 - 0.05 µM | ~ 10 µM | ~ 200 - 333 | |
| Zopolrestat | 0.02 - 0.03 µM | > 10 µM | > 333 - 500 | |
| Alrestatin | 10 - 20 µM | - | - | |
| Hydantoins | Sorbinil | 0.4 - 0.8 µM | ~ 10 µM | ~ 12.5 - 25 |
| Fidarestat | 0.02 - 0.04 µM | ~ 2 µM | ~ 50 - 100 | |
| Benzothiazole Derivatives | SPR-210 | 9.5 nM | - | - |
| Compound 16 | 8 nM | >100 µM | > 12500 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
The determination of the inhibitory activity of a compound against aldose reductase is typically performed using an in vitro enzyme inhibition assay. Below is a detailed protocol for such an assay.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.
Materials and Reagents:
-
Enzyme: Purified or recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1) for selectivity assessment.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).
-
Test Compound: this compound and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, temperature-controlled cuvette holder or incubator, pipettes.
Experimental Workflow:
Caption: Experimental Workflow for the Aldose Reductase Inhibition Assay.
Procedure:
-
Reaction Mixture Preparation: In a suitable cuvette or microplate well, prepare the reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of the test inhibitor or vehicle control.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over a specific time period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
IC50 Determination: Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Selectivity Assay: Repeat the assay using aldehyde reductase (ALR1) to determine the IC50 for the off-target enzyme and calculate the selectivity index (IC50 ALR1 / IC50 ALR2).
Conclusion
Based on the structure-activity relationships of known aldose reductase inhibitors, this compound possesses key structural features that suggest potential inhibitory activity against aldose reductase. The benzothiazole ring can engage in hydrophobic interactions within the active site, while the carboxylic acid moiety can form important electrostatic interactions. However, without direct experimental data, its precise potency and, critically, its selectivity over aldehyde reductase remain to be determined.
The provided experimental protocol offers a robust framework for the in vitro evaluation of this compound and other novel compounds. A thorough assessment of its IC50 value against both ALR2 and ALR1 is essential to ascertain its therapeutic potential as a selective aldose reductase inhibitor for the management of diabetic complications. Further studies, including in vivo efficacy and safety evaluations, would be necessary to fully characterize its pharmacological profile.
Safety Operating Guide
Proper Disposal of 2-(Benzo[d]thiazol-2-yl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-(Benzo[d]thiazol-2-yl)acetic acid (CAS No. 29182-45-4), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety data.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
Quantitative Hazard Data Summary:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol:
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing paper or filter paper, should be classified as solid chemical waste.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected as liquid chemical waste. Do not discharge this chemical into drains or the environment.[2]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be considered solid chemical waste. Non-disposable glassware must be decontaminated.
2. Containerization:
-
Select a suitable, sealable, and clearly labeled waste container. The container must be compatible with acidic compounds.
-
For solid waste, use a securely sealable plastic bag or a wide-mouthed plastic container.
-
For liquid waste, use a leak-proof container, ensuring it is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., exclamation mark for irritant and harmful).
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3]
-
The storage area should be cool and dry.[1]
4. Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or through a licensed hazardous waste management company.[1][2][3]
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
-
Do not attempt to incinerate the compound or its containers unless authorized and equipped to do so.
Experimental Workflow for Decontamination:
For non-disposable glassware that has come into contact with this compound, a triple-rinse procedure is recommended:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which the compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Wash the glassware thoroughly with soap and water.
-
Final Rinse: Rinse the glassware with deionized water.
Disposal Decision Pathway
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-(Benzo[d]thiazol-2-yl)acetic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Benzo[d]thiazol-2-yl)acetic acid. The following procedures are based on established safety protocols for similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas.[2] |
| Footwear | Closed-toe shoes | - | Protects feet from spills and falling objects.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3][5]
-
Aerosol and Dust Prevention: Handle the compound, which may be a powder, in a manner that minimizes the generation of dust and aerosols.[3][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and washed before reuse.
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[3][7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]
-
Segregation: Store separately from foodstuffs and other reactive chemicals.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2][3]
-
Do not mix with other waste streams.[2]
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[2]
Regulatory Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
